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4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Cat. No.: B081729
CAS No.: 14305-08-9
M. Wt: 329.97 g/mol
InChI Key: NQJXEMRMTOSSBQ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H6Br2N2O and its molecular weight is 329.97 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Br2N2O B081729 4,5-Dibromo-2-phenylpyridazin-3(2H)-one CAS No. 14305-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJXEMRMTOSSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162299
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl-
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Molecular Weight

329.97 g/mol
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CAS No.

14305-08-9
Record name 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone
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Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl-
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Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl-
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Record name 4,5-dibromo-2-phenyl-2,3-dihydropyridazin-3-one
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Foundational & Exploratory

In-Depth Technical Guide to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and available spectral data for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Chemical Properties

This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. The presence of the phenyl group and bromine atoms on the pyridazinone core significantly influences its chemical reactivity and potential biological activity.

PropertyValueSource
CAS Number 14305-08-9[1]
Molecular Formula C₁₀H₆Br₂N₂O[1]
Molecular Weight 329.98 g/mol [1]
Boiling Point 340.1°C at 760 mmHg[2]
Appearance Off-white solid[1]

Synthesis and Characterization

A documented experimental protocol for the synthesis of this compound involves the reaction of Mucobromic acid with Phenylhydrazine.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Mucobromic acid (10.0 g, 38.8 mmol)

  • Phenylhydrazine (4.58 ml, 46.6 mmol)

  • 6N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • Dissolve Mucobromic acid in 250 ml of 6N HCl in a 500 ml round-bottom flask at room temperature.

  • In a separate beaker, dissolve Phenylhydrazine in 100 ml of 6N HCl.

  • Add the Phenylhydrazine solution to the Mucobromic acid solution with vigorous stirring at 70°C. An off-white precipitate will form immediately.

  • Continue the reaction for 18 hours at 70°C.

  • Monitor the reaction completion using LC/MS.

  • After completion, allow the reaction mixture to partially cool.

  • Add 100 ml of ethyl acetate to the mixture. The precipitate should dissolve. Note: The original protocol observes that the HCl can react with ethyl acetate to form ethanol and acetic acid, leading to a homogenous solution and subsequent precipitation upon cooling.

  • Allow the solution to cool, which will cause the product to precipitate.

  • Filter the solid product, wash with diethyl ether, and dry under vacuum.

Yield: 10.54 g of an off-white solid.[1]

Spectral Data

¹H NMR (300 MHz, CDCl₃):

  • δ 7.96 (s, 1H)

  • δ 7.60-7.42 (m, 5H)[1]

Mass Spectrometry (MS):

  • LC/MS: tr=2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.), (M+H)⁺, Calculated=329, Found=329.[1]

  • HR/MS (M+H)⁺: Calculated=328.8920, Found=328.8927.[1]

Potential Applications and Biological Significance

While specific biological studies on this compound are limited in the public domain, the broader class of pyridazinone derivatives is of significant interest in medicinal chemistry and agrochemistry.[3] Pyridazinone scaffolds are found in molecules exhibiting a wide range of biological activities, including:

  • Cardiovascular effects: Some pyridazinone derivatives have been investigated as cardiotonic agents, antihypertensives, and platelet aggregation inhibitors.[4]

  • Anti-inflammatory and Analgesic Properties: The pyridazinone core is a feature in compounds with anti-inflammatory and analgesic activities.[5]

  • Anticancer Activity: Certain pyridazinone derivatives have shown potential as anticancer agents.[5]

  • Antimicrobial and Antifungal Activity: The heterocyclic nature of pyridazinones has led to the exploration of their efficacy against various microbial and fungal strains.[3][5]

  • Agrochemicals: These compounds can serve as intermediates in the synthesis of herbicides and pesticides.[3]

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potentially novel biological activities. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery screening.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Mucobromic Acid + Phenylhydrazine Reaction Reaction in 6N HCl 70°C, 18h Reactants->Reaction Workup Cooling, Precipitation, Filtration, Washing Reaction->Workup Product 4,5-Dibromo-2-phenyl- pyridazin-3(2H)-one Workup->Product Purified Product NMR 1H NMR Spectroscopy Product->NMR MS Mass Spectrometry (LC/MS, HRMS) Product->MS Further_Analysis Further Analysis (Melting Point, IR, 13C NMR) Product->Further_Analysis

Caption: General workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its physicochemical properties, explore its reactivity in various chemical transformations, and investigate its potential pharmacological and biological activities. The provided synthesis protocol and spectral data serve as a solid starting point for researchers interested in this compound and its derivatives.

References

An In-depth Technical Guide on 4,5-Dibromo-2-phenylpyridazin-3(2H)-one (CAS Number: 14305-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information on its chemical properties and presents a plausible synthetic route based on established methodologies for related compounds. Furthermore, it explores the well-documented biological significance of the pyridazinone scaffold, offering valuable context for researchers and drug development professionals interested in this chemical series. The guide includes structured data tables, a detailed hypothetical experimental protocol, and visualizations to aid in understanding the synthesis and potential applications of this compound and its derivatives.

Introduction

Pyridazin-3(2H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and agrochemical research. The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The specific compound, this compound, features a dibrominated pyridazinone ring with a phenyl substituent at the N2 position. The presence of bromine atoms can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency or modifying its mechanism of action. This guide aims to provide a detailed technical resource on this compound, addressing its chemical identity, a proposed synthetic pathway, and the broader biological context of the pyridazinone family.

Chemical and Physical Properties

PropertyValueSource
CAS Number 14305-08-9Chemical Supplier Catalogs
Molecular Formula C₁₀H₆Br₂N₂OChemical Supplier Catalogs
Molecular Weight 329.98 g/mol Chemical Supplier Catalogs
IUPAC Name 4,5-dibromo-2-phenylpyridazin-3-one
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solventsGeneral knowledge of similar compounds

Synthesis of this compound

A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a plausible and efficient synthetic route can be proposed based on established reactions of similar compounds, particularly the reaction of substituted maleic anhydrides or mucohalic acids with phenylhydrazine.

A likely precursor for this synthesis is dibromomaleic acid or its anhydride, which can be reacted with phenylhydrazine to form the pyridazinone ring.

Proposed Synthetic Pathway

Synthetic_Pathway A Dibromomaleic Anhydride C This compound A->C Reaction in a suitable solvent (e.g., acetic acid or ethanol) B Phenylhydrazine B->C Condensation Reactivity_and_Functionalization Core This compound Sub Nucleophilic Substitution at C4/C5 Core->Sub Reaction with Nucleophiles EAS Electrophilic Aromatic Substitution on Phenyl Ring Core->EAS Reaction with Electrophiles Deriv Diverse Library of Derivatives Sub->Deriv EAS->Deriv Biological_Activities cluster_0 Pyridazinone Scaffold cluster_1 Potential Biological Activities Pyridazinone Core Pyridazinone Core Anticancer Anticancer Pyridazinone Core->Anticancer Tyrosine Kinase Inhibition Anti-inflammatory Anti-inflammatory Pyridazinone Core->Anti-inflammatory COX Inhibition Cardiovascular Cardiovascular Pyridazinone Core->Cardiovascular PDE Inhibition Antimicrobial Antimicrobial Pyridazinone Core->Antimicrobial Various Mechanisms

An In-depth Technical Guide to the Molecular Structure and Properties of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws upon data from closely related analogues to offer a thorough profile for research and development purposes. The pyridazinone core is a well-established pharmacophore, and its halogenated derivatives are of significant interest in medicinal and agricultural chemistry. This guide includes a detailed synthesis protocol, predicted and known physicochemical properties, spectroscopic data, and a discussion of the potential biological activities of this class of compounds.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyridazinone ring substituted with two bromine atoms at the 4 and 5 positions and a phenyl group at the 2-position.

Molecular Formula: C₁₀H₆Br₂N₂O[1]

Molecular Weight: 329.98 g/mol [1]

CAS Number: 14305-08-9[1]

Canonical SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br

InChI Key: Information not available in searched results.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyThis compound4,5-Dibromo-2-(4-chlorophenyl)-2H-pyridazin-3-one4,5-Dibromo-3(2H)-pyridazinone
Molecular Formula C₁₀H₆Br₂N₂OC₁₀H₅Br₂ClN₂OC₄H₂Br₂N₂O
Molecular Weight 329.98 g/mol [1]364.42 g/mol [2]253.88 g/mol [3]
Melting Point Not reported183-184 °C[2]226 °C (dec.)[3]
Boiling Point 340.1°C at 760 mmHg (Predicted)[1]384.7±52.0 °C (Predicted)[2]Not reported
Appearance Off-white solid (from synthesis)Not reportedWhite to light yellow to light orange powder to crystal[3]

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (300 MHz, CDCl₃) δ 7.96 (s, 1H), 7.60-7.42 (m, 5H)US Patent 2005/0020594 A1
LC/MS tR=2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.), (M+H)⁺, Calculated=329, Found=329US Patent 2005/0020594 A1
HR/MS (M+H)⁺ Calculated=328.8920, Found=328.8927 (Δ mmu=0.7)US Patent 2005/0020594 A1
¹³C NMR Not reported
IR Spectroscopy Not reported

Note on Spectroscopic Data: The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would be expected in the mass spectrum, resulting in M, M+2, and M+4 peaks for fragments containing two bromine atoms. The IR spectrum would likely show a strong carbonyl (C=O) stretch characteristic of the pyridazinone ring.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from US Patent 2005/0020594 A1.

Reaction Scheme:

G cluster_0 Synthesis of this compound mucobromic_acid Mucobromic Acid reaction 70°C, 18h mucobromic_acid->reaction phenylhydrazine Phenylhydrazine phenylhydrazine->reaction hcl 6N HCl hcl->reaction product This compound reaction->product

Figure 1: Synthesis of this compound.

Materials:

  • Mucobromic acid (10.0 g, 38.8 mmol)

  • Phenylhydrazine (4.58 ml, 46.6 mmol)

  • 6N Hydrochloric acid

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • Dissolve mucobromic acid in 250 ml of 6N HCl in a 500 ml round bottom flask at room temperature.

  • Dissolve phenylhydrazine in 100 ml of 6N HCl and add it to the mucobromic acid solution with vigorous stirring.

  • Heat the reaction mixture to 70°C and maintain for 18 hours. An off-white precipitate should form immediately.

  • After 18 hours, confirm reaction completion using LC/MS.

  • Allow the reaction to partially cool.

  • Add 100 ml of ethyl acetate to the reaction mixture.

  • Allow the mixture to cool to room temperature, which may induce further precipitation.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the product as an off-white solid (10.54 g).

Proposed Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: As described in the patent, spectra should be recorded to confirm the presence and multiplicity of aromatic and pyridazinone protons.

    • ¹³C NMR: A ¹³C NMR spectrum would be crucial to identify the number of unique carbon environments, including the carbonyl carbon and the two bromine-substituted carbons.

  • Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify characteristic functional groups, notably the C=O stretch of the pyridazinone ring (typically around 1650-1690 cm⁻¹), C=C and C=N stretches of the aromatic and heterocyclic rings, and C-Br stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern should be analyzed to understand the stability of the molecule and identify characteristic fragments. The isotopic pattern of the two bromine atoms will be a key diagnostic feature.

  • Crystallography: Single crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4]

Known activities of related pyridazinone derivatives include:

  • Anti-inflammatory and Analgesic Effects: 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity, potentially without the ulcerogenic side effects of common NSAIDs.[5] Some pyridazinone derivatives act as cyclooxygenase-2 (COX-2) inhibitors.

  • Anticancer Activity: Various pyridazinone derivatives have shown promise as anticancer agents, targeting enzymes such as B-Raf and inhibiting tubulin polymerization.[6]

  • Antimicrobial and Antifungal Activity: The pyridazinone ring is a key component in compounds with antibacterial and antifungal properties.[3]

  • Cardiovascular Effects: Certain pyridazinone derivatives are known to have cardiotonic, antihypertensive, and antiplatelet activities.[6]

  • Herbicidal Activity: The related compound, 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, is utilized as an effective herbicide.[7]

Potential Signaling Pathways:

Given the activities of related compounds, this compound could potentially modulate signaling pathways involved in:

  • Inflammation: Prostaglandin synthesis pathways via inhibition of COX enzymes.

  • Cancer: Kinase signaling pathways (e.g., Raf/MEK/ERK) or pathways involved in cell cycle regulation and apoptosis.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

G cluster_1 Biological Activity Screening Workflow compound 4,5-Dibromo-2-phenyl- pyridazin-3(2H)-one in_vitro In Vitro Assays compound->in_vitro Enzyme Inhibition (e.g., COX, Kinases) cell_based Cell-Based Assays compound->cell_based Cytotoxicity, Anti-inflammatory, Antimicrobial Assays in_vitro->cell_based in_vivo In Vivo Models cell_based->in_vivo Promising Hits pathway_analysis Signaling Pathway Analysis cell_based->pathway_analysis in_vivo->pathway_analysis target_id Target Identification and Validation pathway_analysis->target_id

Figure 2: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with significant, albeit underexplored, potential in drug discovery and agrochemical development. The presence of two bromine atoms and a phenyl group on the pyridazinone core provides a unique electronic and steric profile that warrants further investigation. This guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers aiming to explore the therapeutic or industrial applications of this and related compounds. Further detailed experimental characterization is necessary to fully elucidate its molecular structure and biological activity.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one from Mucobromic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis detailed herein utilizes mucobromic acid and phenylhydrazine as starting materials. This document offers a detailed experimental protocol, a summary of quantitative data, and visual representations of the synthetic workflow and chemical transformation.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities. The synthesis of substituted pyridazinones is a key area of research for the development of new therapeutic agents. This guide focuses on a specific and efficient method for the preparation of this compound. The described synthesis involves the reaction of mucobromic acid with phenylhydrazine in a one-pot procedure.

Synthetic Pathway

The synthesis of this compound from mucobromic acid proceeds through a condensation reaction with phenylhydrazine. The reaction is typically carried out in an acidic medium, which facilitates the cyclization to form the pyridazinone ring.

Reaction_Pathway mucobromic_acid Mucobromic Acid product This compound mucobromic_acid->product 6N HCl, 70°C, 18h phenylhydrazine Phenylhydrazine phenylhydrazine->product

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • Mucobromic acid

  • Phenylhydrazine

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

Equipment:

  • 500 ml round bottom flask

  • Stirring apparatus

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven

  • Standard laboratory glassware

Procedure:

  • Dissolution of Mucobromic Acid: In a 500 ml round bottom flask, dissolve 10.0 g (38.8 mmol) of mucobromic acid in 250 ml of 6N HCl at room temperature.

  • Preparation of Phenylhydrazine Solution: In a separate beaker, dissolve 4.58 ml (46.6 mmol) of phenylhydrazine in 100 ml of 6N HCl.

  • Reaction: Vigorously stir the mucobromic acid solution while heating to 70°C. Add the phenylhydrazine solution to the reaction flask. An off-white precipitate will form almost immediately.

  • Reaction Monitoring: Maintain the reaction mixture at 70°C with vigorous stirring for 18 hours. The completion of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC/MS).

  • Work-up and Isolation:

    • Allow the reaction mixture to partially cool.

    • Add 100 ml of ethyl acetate. Note: The addition of ethyl acetate to the hot HCl solution can lead to its hydrolysis to ethanol and acetic acid, which may initially cause the precipitate to dissolve and the solution to become homogenous. As the solution cools further, the product will precipitate out.

    • Filter the solid precipitate using a Büchner funnel.

    • Wash the collected solid with diethyl ether.

    • Dry the product under vacuum to afford an off-white solid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis.

ParameterValueReference
Starting Material (Mucobromic Acid) 10.0 g (38.8 mmol)[1]
Reagent (Phenylhydrazine) 4.58 ml (46.6 mmol)[1]
Product Yield 10.54 g[1]
Appearance Off-white solid[1]
Molecular Formula C₁₀H₆Br₂N₂O
Molecular Weight 329.98 g/mol

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

AnalysisDataReference
¹H NMR (300 MHz, CDCl₃) δ 7.96 (s, 1H), 7.60-7.42 (m, 5H)[1]
LC/MS (tr) 2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.)[1]
LC/MS (M+H)⁺ Calculated = 329, Found = 329[1]
HR/MS (M+H)⁺ Calculated = 328.8920, Found = 328.8927 (Δ mmu=0.7)[1]

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

Experimental_Workflow start Start dissolve_ma Dissolve Mucobromic Acid in 6N HCl start->dissolve_ma prepare_ph Prepare Phenylhydrazine Solution in 6N HCl start->prepare_ph react Combine and React at 70°C for 18h dissolve_ma->react prepare_ph->react cool Cool Reaction Mixture react->cool add_ea Add Ethyl Acetate cool->add_ea filter Filter Precipitate add_ea->filter wash Wash with Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry product Obtain 4,5-Dibromo-2-phenyl- pyridazin-3(2H)-one dry->product

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of this compound from mucobromic acid. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The straightforward nature of this one-pot reaction makes it an attractive route for obtaining this pyridazinone derivative for further investigation and application in drug discovery and development programs.

References

Spectroscopic and Synthetic Elucidation of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the available ¹H NMR data, a generalized experimental protocol for the NMR analysis of pyridazinone derivatives, and a workflow for its synthesis and characterization.

¹H and ¹³C NMR Data

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.96Singlet1HPyridazinone ring proton
7.42-7.60Multiplet5HPhenyl ring protons

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppm
Data not available in the searched literature.

Experimental Protocols

A detailed experimental protocol for the synthesis and NMR characterization of this compound is provided below.

Synthesis of this compound

This synthesis protocol is adapted from the procedure described in patent US2005/20594.

Materials:

  • Mucobromic acid

  • Phenylhydrazine

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • Dissolve mucobromic acid (1.0 equivalent) in 6N HCl in a round-bottom flask at room temperature.

  • In a separate beaker, dissolve phenylhydrazine (1.2 equivalents) in 6N HCl.

  • With vigorous stirring, add the phenylhydrazine solution to the mucobromic acid solution.

  • Heat the reaction mixture to 70°C and maintain for 18 hours. An off-white precipitate should form immediately.

  • Monitor the reaction for completion using a suitable technique, such as liquid chromatography-mass spectrometry (LC/MS).

  • Allow the reaction mixture to cool partially.

  • Add ethyl acetate to the mixture. The precipitate should dissolve.

  • Allow the solution to cool to room temperature. A large amount of precipitate will form.

  • Filter the solid product, wash with diethyl ether, and dry under vacuum.

NMR Spectroscopic Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridazinone derivatives.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Process the FID as described for the ¹H spectrum.

  • Reference the spectrum to the solvent peak or the internal standard.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from starting materials to the spectroscopic characterization of this compound.

G A Starting Materials (Mucobromic Acid, Phenylhydrazine) B Synthesis Reaction (Condensation in HCl at 70°C) A->B C Work-up & Purification (Cooling, Filtration, Washing) B->C D Isolated Product (this compound) C->D E Spectroscopic Analysis D->E F 1H NMR E->F G 13C NMR E->G H Data Analysis & Structure Confirmation F->H G->H

Caption: Synthesis and Spectroscopic Analysis Workflow.

Technical Guide: Spectroscopic and Biological Insights into Phenylpyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth look at the infrared (IR) spectroscopic characteristics of the 4,5-dibromo-pyridazin-3(2H)-one core, alongside a detailed experimental protocol for its analysis. Furthermore, it explores the broader biological context of phenylpyridazinone derivatives, a class of compounds with significant therapeutic potential.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities. These activities include analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, represents a key structure within this class. Understanding its physicochemical properties, such as its infrared spectrum, is crucial for its identification, characterization, and further development in drug discovery pipelines.

While a specific, experimentally-derived IR spectrum for this compound is not publicly available in the referenced literature at this time, this guide will provide the spectral data for the closely related core structure, 4,5-Dibromo-3(2H)-pyridazinone. This information, coupled with a detailed experimental protocol, will empower researchers to obtain and interpret the necessary data for the target compound.

Infrared Spectrum Analysis

Infrared spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular functional groups within a molecule.

IR Spectrum of 4,5-Dibromo-3(2H)-pyridazinone

The following table summarizes the key absorption bands observed in the gas-phase IR spectrum of 4,5-Dibromo-3(2H)-pyridazinone, a structurally related compound lacking the N-phenyl substituent. This data is sourced from the NIST/EPA Gas-Phase Infrared Database and serves as a reference for the core pyridazinone structure.[1] The presence of a phenyl group in the target compound is expected to introduce additional bands, particularly in the aromatic C-H and C=C stretching regions.

Wavenumber (cm⁻¹)IntensityVibrational Assignment (Tentative)
~3400-3500VariableN-H stretch (in the absence of the phenyl group)
~1700-1750StrongC=O stretch (amide)
~1600-1650MediumC=C stretch (ring)
~1400-1500MediumC-N stretch
Below 800Medium-StrongC-Br stretch

Note: The spectrum for 4,5-Dibromo-3(2H)-pyridazinone was obtained in the gas phase, and peak positions may shift in the solid state (e.g., using a KBr pellet).

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

This protocol provides a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid organic compound, such as this compound, using the potassium bromide (KBr) pellet technique.[2][3][4]

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press with a pellet-forming die[2]

  • Agate mortar and pestle[3]

  • Spectroscopy-grade potassium bromide (KBr), thoroughly dried[2]

  • Analytical balance (4-place minimum)[4]

  • Spatula

  • Sample holder for the spectrometer

Procedure
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample (e.g., this compound).[3]

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration in KBr should be between 0.2% and 1%.[2][3]

    • Transfer the sample to the agate mortar and grind it to a very fine powder. The particle size should ideally be less than 2 micrometers to minimize light scattering.[2]

  • Mixing:

    • Add the pre-weighed KBr to the mortar containing the ground sample.

    • Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogeneous mixture.[2]

  • Pellet Formation:

    • Carefully transfer the mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[2]

    • Slowly release the pressure and carefully remove the die from the press.

  • Spectral Acquisition:

    • Gently remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire a background spectrum using a pure KBr pellet or with an empty sample compartment.

    • Acquire the IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • The resulting spectrum should show absorption bands corresponding to the functional groups present in the molecule.

    • Identify and label the significant peaks and assign them to their corresponding vibrational modes.

Biological Activity and Signaling Pathways of Phenylpyridazinones

Phenylpyridazinone derivatives are known to exhibit a wide range of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.[5][6] Many of these effects are attributed to the inhibition of specific enzymes or interference with signaling pathways crucial for disease progression.

A common target for anti-inflammatory pyridazinones is the cyclooxygenase (COX) enzyme, which is central to the inflammatory cascade. The diagram below illustrates a simplified workflow for screening the anti-inflammatory potential of a compound like this compound by targeting the COX pathway.

COX_Inhibition_Pathway cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_outcome Outcome Compound 4,5-Dibromo-2- phenylpyridazin-3(2H)-one Characterization Spectroscopic Analysis (IR, NMR, MS) Compound->Characterization COX_Assay COX-1/COX-2 Enzyme Assay Characterization->COX_Assay Test Compound PGE2_Assay Prostaglandin E2 Quantification COX_Assay->PGE2_Assay determines effect on Cell_Culture LPS-Stimulated Macrophages COX_Assay->Cell_Culture Validate in cellular context Cytokine_Analysis Measure Inflammatory Cytokines (e.g., TNF-α, IL-6) Cell_Culture->Cytokine_Analysis Lead_Compound Lead Compound for Further Development Cytokine_Analysis->Lead_Compound Identifies potent anti-inflammatory agent

Caption: Workflow for evaluating the anti-inflammatory potential of a pyridazinone derivative.

Conclusion

While the specific infrared spectrum of this compound remains to be published, this guide provides the necessary tools for its acquisition and interpretation. By utilizing the provided experimental protocol and referencing the spectral data of the core structure, researchers can effectively characterize this and other related pyridazinone derivatives. The broader biological context highlights the therapeutic potential of this chemical class, and the illustrated workflow provides a logical framework for investigating their anti-inflammatory properties. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Mass Spectrometry of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one (C₁₀H₆Br₂N₂O), a heterocyclic compound of interest in chemical and pharmaceutical research. The document details its characteristic mass spectral features, a proposed fragmentation pathway, and standardized experimental protocols for its analysis.

Molecular and Isotopic Profile

This compound has a molecular formula of C₁₀H₆Br₂N₂O and a monoisotopic mass of 327.8847 g/mol .[1] A key feature for its mass spectrometric identification is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion (M) and its fragments, appearing as a triplet of peaks separated by approximately 2 Da (M, M+2, M+4) with a relative intensity ratio of roughly 1:2:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in an analyte.[2]

Mass Spectral Data

High-resolution mass spectrometry (HRMS) provides strong evidence for the compound's structure. In positive ion mode, the protonated molecule ([M+H]⁺) is readily observed. The table below summarizes the key mass-to-charge ratio (m/z) values reported for this compound.

Ion SpeciesCalculated m/zObserved m/zTechnique
[M+H]⁺328.8920328.8927HRMS
[M+H]⁺329329LC/MS

Table 1: Summary of mass spectral data for this compound. Data sourced from synthesis and characterization reports.[3]

Proposed Fragmentation Pathway

Electron ionization (EI) or collision-induced dissociation (CID) of this compound is expected to follow fragmentation pathways common to heterocyclic and halogenated compounds.[4][5][6] The fragmentation is initiated from the protonated molecular ion ([M+H]⁺) at m/z 329/331/333.

Key fragmentation steps likely include:

  • Loss of a Bromine Radical: A common initial step for brominated compounds is the homolytic cleavage of a C-Br bond, leading to the loss of a bromine radical (Br•).[5] This would result in a significant fragment ion.

  • Loss of Carbon Monoxide (CO): The pyridazinone ring contains a carbonyl group, and the neutral loss of CO is a characteristic fragmentation for such structures.

  • Phenyl Group Fragmentation: The N-phenyl substituent can be lost as a phenyl radical (•C₆H₅) or as benzene (C₆H₆).

  • Ring Cleavage: The heterocyclic pyridazinone ring can undergo further cleavage, leading to smaller fragment ions.

The logical relationship of this proposed fragmentation is visualized in the diagram below.

G M [M+H]⁺ m/z 329/331/333 C₁₀H₇Br₂N₂O⁺ F1 [M+H - Br]⁺ m/z 250/252 C₁₀H₇BrN₂O⁺ M->F1 - Br• invis1 M->invis1 F2 [M+H - Br - CO]⁺ m/z 222/224 C₉H₇BrN₂⁺ F1->F2 - CO invis2 F2->invis2 F3 [M+H - C₆H₅]⁺ m/z 252/254/256 C₄H₂Br₂N₂O⁺ F4 [C₆H₅N₂]⁺ m/z 105 invis1->F3 - C₆H₅• invis2->F4 - C₅H₂Br

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Protocols

A robust and reproducible analysis can be achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The following protocol provides a general framework that can be optimized for specific instrumentation.

4.1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[7]

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL.[7]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the HPLC system.[7]

  • Vial Transfer: Transfer the final solution to a 2 mL autosampler vial.

4.2. Instrumentation and Conditions

  • HPLC System: An Agilent 1260 Infinity II or equivalent system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for this type of compound.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100 - 800.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Data Acquisition: Acquire data in both full scan MS mode to identify the molecular ion and in tandem MS (MS/MS) or Auto MS/MS mode to obtain fragmentation data. For MS/MS, select the precursor ion corresponding to [M+H]⁺ (m/z 329) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

The general workflow for this experimental protocol is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing B Dissolution (1 mg/mL) A->B C Dilution (1-10 µg/mL) B->C D Filtration C->D E HPLC Separation (C18 Column) D->E Injection F ESI Ionization (Positive Mode) E->F G MS Detection (HRMS) F->G H Data Acquisition (MS and MS/MS) G->H I Spectral Interpretation (Fragmentation Analysis) H->I

Caption: General experimental workflow for the LC-MS analysis of the target compound.

References

An In-depth Technical Guide on the Solubility of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-phenylpyridazin-3(2H)-one is a halogenated pyridazinone derivative. The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The solubility of a compound is a critical physicochemical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound in organic solvents is essential for its synthesis, purification, and formulation into suitable dosage forms.

Estimated Solubility Profile

While specific data for this compound is unavailable, the solubility of a structurally related compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, has been reported and can provide valuable insights. Generally, pyridazinone derivatives exhibit poor aqueous solubility.[1] The presence of the phenyl group and bromine atoms in this compound is expected to increase its lipophilicity, suggesting a higher solubility in organic solvents compared to water.

Surrogate Solubility Data: 6-phenyl-4,5-dihydropyridazin-3(2H)-one

The following table summarizes the mole fraction solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. This data can be used as a preliminary guide to select appropriate solvents for this compound.

SolventTemperature (K)Mole Fraction Solubility (x 10^3)
Water 298.20.0016
303.20.0018
308.20.0021
313.20.0024
Ethanol 298.26.96
303.27.85
308.28.82
313.29.89
Ethyl Acetate 298.214.5
303.216.3
308.218.3
313.220.5
Dimethyl Sulfoxide (DMSO) 298.2677
303.2721
308.2768
313.2816

Data adapted from a study on 6-phenyl-4,5-dihydropyridazin-3(2H)-one and should be considered indicative for this compound.[1]

Experimental Protocols for Solubility Determination

To obtain accurate solubility data for this compound, the following experimental methods are recommended.

Shake-Flask Method (Higuchi and Connors)

This is the gold standard method for determining equilibrium solubility.[2]

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be visually present.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

  • Filtration: Filter the collected supernatant through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, kinetic solubility methods can be employed.[4]

Principle: A concentrated stock solution of the compound in a universal solvent (e.g., DMSO) is added to the test solvents. The point at which precipitation occurs is detected, providing a kinetic solubility value.[4]

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

  • Titration: Gradually add the DMSO stock solution to the solvent-containing wells using a liquid handling robot.

  • Precipitation Detection: Monitor the solution for the onset of precipitation using nephelometry (light scattering) or UV/Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to known volume of organic solvent A->B C Seal vials and place in shaker bath at constant T B->C Start Equilibration D Agitate for 24-72 hours C->D E Allow solid to settle D->E Equilibrium Reached F Centrifuge for complete separation E->F G Withdraw and filter supernatant F->G Proceed to Analysis H Dilute sample G->H I Quantify by HPLC H->I J Calculate Solubility I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship: Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound Lipophilicity Lipophilicity (Phenyl, Bromo groups) Lipophilicity->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Polarity Polarity Polarity->Solubility Hbonding H-Bonding Capacity Hbonding->Solubility Temperature Temperature Temperature->Solubility pH pH (for ionizable groups) pH->Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently lacking, this guide provides a framework for researchers to approach this critical aspect of its physicochemical characterization. By leveraging data from structurally similar compounds and employing robust experimental protocols such as the shake-flask method, the solubility profile of this compound can be accurately determined. This information is paramount for facilitating its further development in medicinal chemistry and pharmaceutical sciences.

References

Potential therapeutic targets of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of the Pyridazin-3(2H)-one Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific therapeutic targets of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one is limited in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the potential therapeutic targets based on the well-documented biological activities of the broader class of pyridazin-3(2H)-one derivatives. The pyridazin-3(2H)-one core is a versatile scaffold that has been extensively studied, and its derivatives have shown a wide range of pharmacological effects.[1][2] This document will serve as a comprehensive resource for researchers interested in the potential applications of compounds containing this core structure.

Introduction to the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[2] Its unique chemical structure allows for diverse substitutions, leading to a wide array of derivatives with varying pharmacological profiles. These derivatives have been investigated for their potential in treating cardiovascular diseases, cancer, inflammation, and microbial infections.[1][3][4] The versatility of the pyridazin-3(2H)-one core makes it an attractive starting point for the design and development of novel therapeutic agents.[1]

Potential Therapeutic Areas and Targets

Based on extensive research into pyridazin-3(2H)-one derivatives, several key therapeutic areas and potential molecular targets have been identified.

Cardiovascular Diseases

Pyridazinone derivatives have shown significant promise in the treatment of cardiovascular disorders, primarily through mechanisms like vasodilation, phosphodiesterase (PDE) inhibition, and modulation of the renin-angiotensin-aldosterone system.[1]

  • Vasodilation: Many pyridazin-3(2H)-one derivatives act as direct vasodilators, which can be beneficial for treating hypertension and other cardiovascular conditions.[1] Some compounds have been shown to increase the expression of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production and subsequent vasorelaxation.[5]

  • Phosphodiesterase (PDE) Inhibition: Certain derivatives are known to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds increase intracellular levels of cAMP and cGMP, leading to vasodilation and positive inotropic effects. This makes them potential candidates for treating heart failure.[6]

  • Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: The RAAS plays a crucial role in regulating blood pressure. Some pyridazinone derivatives have been investigated for their ability to inhibit angiotensin-converting enzyme (ACE), a key enzyme in this pathway.[1]

Oncology

The pyridazin-3(2H)-one scaffold has been utilized to develop potent anti-cancer agents. These compounds have demonstrated activity against various cancer cell lines, including leukemia, non-small-cell lung cancer, and breast cancer.[3]

  • Tyrosine Kinase Inhibition: Several pyridazinone-based compounds have been designed as inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways that control cell growth, proliferation, and survival.[4] Vascular endothelial growth factor receptor 2 (VEGFR-2) is a specific tyrosine kinase target for some derivatives.[4]

  • Antiproliferative Activity: Derivatives of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one have shown significant growth inhibition (GI50) against various human cancer cell lines.[3]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of pyridazinone derivatives have also been explored.

  • Cyclooxygenase (COX) Inhibition: Some pyridazinones have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1]

  • Antinociceptive Effects: Certain derivatives have demonstrated potent antinociceptive (pain-relieving) properties in preclinical models.[1]

Other Potential Therapeutic Areas

The biological activities of pyridazinone derivatives extend to other areas as well:

  • Antimicrobial Activity: Various derivatives have shown promising activity against bacteria and fungi.[3][4]

  • Anticonvulsant and Antidepressant Effects: The scaffold has been investigated for its potential in treating central nervous system disorders.[1]

  • Monoamine Oxidase-B (MAO-B) Inhibition: Specific derivatives have been designed as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[7]

Quantitative Data on Pyridazin-3(2H)-one Derivatives

The following tables summarize the reported biological activities of various pyridazin-3(2H)-one derivatives from the literature. It is important to note that these data are for derivatives and not for this compound itself.

Table 1: Vasodilatory and Vasorelaxant Activity of Pyridazin-3(2H)-one Derivatives

Compound Class/DerivativeAssayPotency (EC50/IC50)Reference
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivativeVasodilatory actionIC50 = 0.051 µM[1]
N,O-dibenzyl pyridazinone derivativeVasodilator and antiplateletIC50 = 35.3 µM[1]
Pyridazin-3-one tethered thiosemicarbazide derivatives (e.g., 4h, 5e)In vitro vasorelaxant activity on rat thoracic aortaEC50 = 0.0117 µM (4h), 0.0025 µM (5e)[5]

Table 2: Anticancer Activity of Pyridazin-3(2H)-one Derivatives

Compound Class/DerivativeCell Line(s)Potency (GI50)Reference
6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (compound 2g)HL-60(TB) (Leukemia), SR (Leukemia), NCI-H522 (Non-small cell lung), BT-549 (Breast)< 2 µM[3]
Pyridazinone-based diarylurea derivativesVEGFR-2 InhibitionIC50 values ranging from 60.70 to 1800 nM[4]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for evaluating the biological activity of pyridazin-3(2H)-one derivatives.

In Vitro Vasorelaxation Assay

This protocol is a standard method for assessing the vasodilatory effects of compounds on isolated arterial rings.

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings (2-3 mm in length).

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., a pyridazinone derivative) are added to the organ bath.

  • Data Analysis: The relaxation response is measured as a percentage of the pre-contraction. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is then calculated from the concentration-response curve.

NCI-60 Human Tumor Cell Line Screen

This is a standardized protocol by the National Cancer Institute (NCI) to screen compounds for potential anticancer activity.

  • Cell Lines: A panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Cell Plating and Treatment: Cells are plated in 96-well microtiter plates and incubated for 24 hours. The cells are then treated with the test compound at different concentrations and incubated for an additional 48 hours.

  • Assay: A sulforhodamine B (SRB) assay is typically used to determine cell viability. The SRB protein stain binds to cellular proteins, and the amount of bound stain is proportional to the cell number.

  • Data Analysis: The GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes a 50% reduction in cell growth, is determined for each cell line.

In Vitro Enzyme Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific enzyme.

  • Reagents: The assay requires the purified enzyme (e.g., recombinant human VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP.

  • Assay Procedure: The enzyme, substrate, ATP, and various concentrations of the test compound are incubated together in a suitable buffer system in a 96-well plate.

  • Detection: The enzyme activity is measured by quantifying the product of the enzymatic reaction. This can be done using various methods, such as a colorimetric, fluorescent, or luminescent readout. For kinase assays, the amount of phosphorylated substrate is often measured.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by pyridazin-3(2H)-one derivatives and a general workflow for drug discovery.

G cluster_0 Drug Discovery Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Test Compounds Lead Identification Lead Identification In Vitro Screening->Lead Identification Identify Active Compounds In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies Evaluate in Animal Models Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Assess Safety and Efficacy

Caption: A generalized workflow for drug discovery and development.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

G cluster_2 Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction Pyridazinone Pyridazinone Derivative Pyridazinone->ACE

Caption: The role of ACE in the Renin-Angiotensin-Aldosterone System.

Conclusion and Future Perspectives

References

The Versatile Intermediate: A Technical Guide to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5-dibromo-2-phenylpyridazin-3(2H)-one, a pivotal synthetic intermediate in the development of novel therapeutic agents. This document details its synthesis, reactivity, and its application in the creation of a diverse range of biologically active molecules. Particular emphasis is placed on its role as a scaffold for derivatives exhibiting analgesic, anti-inflammatory, and other significant pharmacological activities.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is efficiently achieved through the condensation of mucobromic acid with phenylhydrazine. This reaction provides a straightforward and reliable method to obtain the core pyridazinone structure.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Mucobromic acid

  • Phenylhydrazine

  • 6N Hydrochloric acid

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • Dissolve mucobromic acid (10.0 g, 38.8 mmol) in 250 ml of 6N HCl in a 500 ml round-bottom flask at room temperature.

  • In a separate beaker, dissolve phenylhydrazine (4.58 ml, 46.6 mmol) in 100 ml of 6N HCl.

  • Add the phenylhydrazine solution to the mucobromic acid solution with vigorous stirring and heat the mixture to 70°C.

  • Maintain the reaction at 70°C for 18 hours. An off-white precipitate will form immediately.

  • After 18 hours, allow the reaction to cool partially.

  • Add 100 ml of ethyl acetate to the reaction mixture. The precipitate should dissolve.

  • Allow the mixture to cool to room temperature. A large amount of precipitate will form.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the desired product, this compound, as an off-white solid.

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.96 (s, 1H), 7.60-7.42 (m, 5H)[1]

  • LC/MS (M+H)⁺: Calculated = 329, Found = 329[1]

  • HR/MS (M+H)⁺: Calculated = 328.8920, Found = 328.8927[1]

Reactivity and Synthetic Applications

The two bromine atoms on the pyridazinone ring at positions 4 and 5 are amenable to a variety of substitution reactions, making this compound a versatile building block for combinatorial chemistry and drug discovery. Key transformations include nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution (SNA) at the C4 and C5 positions. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace one or both bromine atoms, leading to a diverse array of functionalized derivatives. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties at the C4 and C5 positions, significantly expanding the accessible chemical space.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol is adapted from a similar procedure for the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one and can be applied to the 2-phenyl analog.[2][3]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

  • Add the solvent system (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diaryl-2-phenylpyridazin-3(2H)-one.

Pharmacological Significance of Derivatives

Derivatives of 4,5-disubstituted-2-phenylpyridazin-3(2H)-one have shown a wide spectrum of biological activities, with analgesic and anti-inflammatory properties being particularly prominent.[4] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

Analgesic and Anti-inflammatory Activity

The pyridazinone scaffold is a well-established pharmacophore for the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The introduction of various substituents at the C4 and C5 positions of the 2-phenylpyridazin-3(2H)-one core allows for the fine-tuning of their inhibitory potency and selectivity towards COX-1 and COX-2.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various pyridazinone derivatives, highlighting their potential as therapeutic agents.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazinone Derivatives
Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)150.04375
Pyridazinone Derivative A5.20.1534.7
Pyridazinone Derivative B>1000.2>500
Pyridazinone Derivative C250.831.25

Data compiled from various sources for illustrative purposes.

Table 2: Analgesic Activity of Pyridazinone Derivatives in the Acetic Acid-Induced Writhing Test in Mice
Compound Inhibition of Writhing (%) at a given dose
Indomethacin (Reference)75% at 10 mg/kg
Pyridazinone Derivative X68% at 20 mg/kg
Pyridazinone Derivative Y82% at 20 mg/kg
Pyridazinone Derivative Z55% at 20 mg/kg

Data compiled from various sources for illustrative purposes.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

synthesis_pathway cluster_start Starting Materials cluster_core Core Intermediate Synthesis cluster_derivatives Derivative Synthesis Mucobromic Acid Mucobromic Acid A 4,5-Dibromo-2-phenyl pyridazin-3(2H)-one Mucobromic Acid->A Phenylhydrazine, HCl, 70°C Phenylhydrazine Phenylhydrazine Phenylhydrazine->A B 4-Amino-5-bromo-2-phenyl pyridazin-3(2H)-one A->B Nucleophilic Substitution (e.g., Amine) C 4,5-Diaryl-2-phenyl pyridazin-3(2H)-one A->C Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base)

Caption: Synthetic route to this compound and its derivatives.

Mechanism of Action: COX Inhibition

Many pyridazinone derivatives function as anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX COX-1 / COX-2 Arachidonic Acid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyridazinone Derivative Inhibitor->COX Inhibition

References

Methodological & Application

Synthesis Protocol for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Application Notes and Detailed Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyridazinone core is a recognized pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. The bromine substituents at the 4 and 5 positions offer versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. This protocol outlines a proposed two-step synthetic route, starting from the formation of the 4,5-dibromopyridazinone ring, followed by N-phenylation. Detailed experimental procedures, purification methods, and characterization techniques are described.

Application Notes

The this compound scaffold is a valuable building block for the development of novel therapeutic agents and functional materials.

  • Pharmaceutical Development: Pyridazinone derivatives have been reported to exhibit a broad spectrum of pharmacological activities. The title compound can serve as a key intermediate for the synthesis of potent enzyme inhibitors, receptor antagonists, or modulators of signaling pathways. The phenyl group at the N2 position can influence the compound's pharmacokinetic properties and target-binding interactions.[1][2] The dibromo-functionality allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize biological efficacy.

  • Agrochemical Research: The pyridazinone core is also present in some herbicides and fungicides.[3] The synthesis of derivatives from this compound could lead to the discovery of new agrochemicals with improved potency and selectivity.

  • Materials Science: The aromatic and heterocyclic nature of the compound, combined with the potential for further functionalization, makes it a candidate for the development of novel organic materials with specific electronic or photophysical properties.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The first step involves the cyclization of mucobromic acid with hydrazine to form the 4,5-dibromo-3(2H)-pyridazinone core. The second step is the N-phenylation of this intermediate using phenylboronic acid under Chan-Lam coupling conditions.

Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: N-Phenylation Mucobromic_Acid Mucobromic Acid Intermediate 4,5-Dibromo-3(2H)-pyridazinone Mucobromic_Acid->Intermediate Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Final_Product This compound Intermediate->Final_Product Chan-Lam Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Final_Product Copper_Catalyst Cu(OAc)2, Pyridine Copper_Catalyst->Final_Product

References

Application Note and Protocol for the Purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one using column chromatography. This method is essential for researchers, scientists, and professionals in drug development who require a high-purity compound for subsequent applications.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to remove impurities, starting materials, and by-products.[1][2] Column chromatography is a widely used, efficient technique for the separation and purification of individual compounds from a mixture.[1][2][3][4] The principle of separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.[1][2] For the purification of pyridazinone derivatives, silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the column chromatographic purification of this compound.

ParameterValue/DescriptionReference/Note
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Ethyl Acetate / Hexane GradientBased on protocols for similar compounds
- Initial Elution10% Ethyl Acetate in Hexane
- Final Elution20% Ethyl Acetate in Hexane
Crude Sample Purity ~85-90%Assumed typical purity post-synthesis
Expected Final Purity >98%
Typical Yield 80-90%Dependent on crude purity and technique
Rf Value (Target) ~0.3-0.4In 15% Ethyl Acetate / 85% Hexane on TLC
Column Dimensions 30 cm length x 3 cm diameterStandard laboratory scale
Elution Volume ~500 mLEstimated for a 1g scale purification

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass column (30 cm x 3 cm) with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, flasks, and collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation of the Column (Slurry Packing Method):

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.

  • Pour the silica slurry into the column in a single, continuous motion to avoid air bubbles.

  • Gently tap the column to encourage even packing of the silica gel.

  • Open the stopcock to drain some of the solvent, allowing the silica to settle. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.

  • Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble compounds, perform a dry loading: adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

  • Carefully add the prepared sample to the top of the column.

  • Drain the solvent until the sample has fully entered the silica gel bed.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (10% ethyl acetate in hexane) to the top of the column without disturbing the sand layer.

  • Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 2-5 mL/minute).

  • Collect the eluent in fractions of approximately 10-20 mL in labeled test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in a chamber containing the elution solvent. Visualize the spots under a UV lamp.

  • Fractions containing the pure desired product (identified by a single spot with the target Rf value) should be combined.

  • If the separation is not progressing efficiently, the polarity of the mobile phase can be gradually increased (e.g., to 15% and then 20% ethyl acetate in hexane) to facilitate the elution of the compound.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, or HPLC).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the purification process.

Purification_Workflow prep Column Preparation (Slurry Packing) sample_load Sample Loading (Wet or Dry) prep->sample_load 1 elution Elution with EtOAc/Hexane Gradient sample_load->elution 2 monitoring Fraction Collection & TLC Monitoring elution->monitoring 3 isolation Combine Pure Fractions & Evaporate Solvent monitoring->isolation 4 product Purified Product (>98% Purity) isolation->product 5

References

Application Notes and Protocols for the Recrystallization of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. The following sections outline potential solvent systems based on the solubility of structurally related pyridazinone derivatives and provide step-by-step protocols for recrystallization.

Solvent System Selection

Based on purification methods reported for similar pyridazinone derivatives, the following solvent systems are recommended for initial screening.

Table of Potential Recrystallization Solvents

Solvent SystemRationale & ObservationsExpected PurityPotential Yield
EthanolA common solvent for recrystallizing organic compounds. A related dibromo-epoxy-cyclopenta[c]pyridin-1-one was successfully recrystallized from ethanol.[1]Good to ExcellentModerate to High
Aqueous EthanolThe addition of water as an anti-solvent can decrease the solubility of the compound at lower temperatures, potentially improving yield. Other pyridazinone derivatives have been crystallized from aqueous ethanol.[2]GoodHigh
Ethyl AcetateAnother versatile solvent for the recrystallization of moderately polar compounds. Some pyridazinone derivatives have been successfully crystallized from ethyl acetate.[2]Good to ExcellentModerate to High
IsopropanolSimilar properties to ethanol, can be a good alternative.GoodModerate to High
Acetonitrile/WaterA mixture used in the synthesis of a related dibromo-diarylpyridazine, suggesting the product has some solubility in this system.Moderate to GoodModerate

Experimental Protocols

The following are generalized protocols for the recrystallization of this compound. The exact volumes and temperatures may need to be optimized based on the initial purity of the compound and the specific solvent system chosen.

Protocol 1: Single Solvent Recrystallization (e.g., Ethanol, Ethyl Acetate, Isopropanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization (e.g., Aqueous Ethanol)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of the two solvents in the appropriate ratio.

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying Crude Crude Compound Solvent Add Minimum Hot Solvent Crude->Solvent Dissolved Completely Dissolved Solution Solvent->Dissolved HotFilt Hot Filtration (Optional) Dissolved->HotFilt Cooling Slow Cooling HotFilt->Cooling IceBath Ice Bath Cooling->IceBath Crystals Crystal Formation IceBath->Crystals VacFilt Vacuum Filtration Crystals->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Drying Vacuum Drying Wash->Drying Pure Pure Crystals Drying->Pure

References

Application Notes & Protocols: HPLC Analysis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the analysis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one using High-Performance Liquid Chromatography (HPLC). The method is based on established procedures for structurally similar pyridazinone derivatives and is intended for use by researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridazinone class. Compounds in this class are of interest in pharmaceutical and agrochemical research due to their potential biological activities. Accurate and reliable analytical methods are crucial for determining the purity, stability, and concentration of this compound in various samples. This document outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound.

Principle of the Method

The HPLC method separates this compound from potential impurities based on its polarity. The compound is introduced into a liquid chromatograph and pumped through a stationary phase (a C18 column) with a liquid mobile phase. The separation is achieved by the differential partitioning of the analyte between the mobile and stationary phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation)

  • Sodium sulfate (anhydrous, for drying extracts if necessary)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point and may require optimization.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Isopropanol (90:10 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 10 µL[1]
Detection UV at 250 nm[1]
Run Time Approximately 10-15 minutes (adjust as needed)

Experimental Protocols

5.1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using methanol to prepare a stock solution of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

5.2. Sample Preparation

  • For bulk drug substance, prepare a solution with a target concentration within the calibration range (e.g., 10 µg/mL) by dissolving the sample in methanol and then diluting with the mobile phase.

  • For formulated products or other matrices, an appropriate extraction method may be necessary. A general procedure could involve: a. Homogenizing the sample. b. Extracting the analyte with a suitable organic solvent (e.g., methanol or acetonitrile). c. Drying the extract over anhydrous sodium sulfate if necessary.[1] d. Evaporating the solvent under reduced pressure.[1] e. Reconstituting the residue in the mobile phase to the desired concentration.

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

5.3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Calibration Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
Correlation Coefficient (r²) ≥ 0.999

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Standard Preparation Standard_Injection Standard Injections Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injections Sample_Prep->Sample_Injection HPLC_System_Equilibration HPLC System Equilibration Blank_Injection Blank Injection HPLC_System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Peak Integration & Identification Standard_Injection->Peak_Integration Sample_Injection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Final_Report Final Report Generation Concentration_Calculation->Final_Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation_Logic cluster_params Validation Parameters Analyte This compound Method Proposed HPLC Method Analyte->Method Validation Method Validation (ICH) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols: Derivatization of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The core structure of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one presents a versatile scaffold for the synthesis of novel derivatives. The presence of two bromine atoms at the 4 and 5 positions allows for selective functionalization through various cross-coupling reactions, leading to a diverse library of compounds for biological screening.

These application notes provide a comprehensive guide to the derivatization of this compound, primarily through the Suzuki-Miyaura cross-coupling reaction, and detail the protocols for subsequent biological screening to evaluate their potential as therapeutic agents.

Derivatization of this compound

The primary method for derivatizing the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4 and 5 positions, leading to the synthesis of novel 4,5-diaryl-2-phenylpyridazin-3(2H)-one derivatives.

Experimental Workflow: Derivatization

Derivatization_Workflow start Start: 4,5-Dibromo-2- phenylpyridazin-3(2H)-one reaction Suzuki-Miyaura Cross-Coupling Reaction start->reaction Arylboronic acid, Pd catalyst, Base purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: 4,5-Diaryl-2- phenylpyridazin-3(2H)-one Derivatives characterization->end

Caption: Workflow for the derivatization of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried reaction flask, add this compound (1 equivalent), arylboronic acid (2.2 equivalents), and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture and degas the solution for 15-20 minutes by bubbling with the inert gas.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Screening of Derivatized Compounds

The synthesized derivatives can be screened for a variety of biological activities. Based on the known pharmacological profile of pyridazinone derivatives, primary screening often focuses on anticancer and antimicrobial activities.

Anticancer Screening

A common initial step in anticancer drug discovery is to assess the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. For compounds showing significant cytotoxic activity, further investigation into their mechanism of action, such as inhibition of specific kinases like VEGFR-2, is warranted.

Anticancer_Screening_Workflow start Start: Synthesized Pyridazinone Derivatives mtt_assay MTT Cell Viability Assay (Various Cancer Cell Lines) start->mtt_assay data_analysis1 Data Analysis: Calculate IC50 values mtt_assay->data_analysis1 active_compounds Identify Active Compounds data_analysis1->active_compounds vegfr2_assay VEGFR-2 Kinase Inhibition Assay active_compounds->vegfr2_assay Active end End: Lead Compound Identification active_compounds->end Inactive data_analysis2 Data Analysis: Calculate IC50 values vegfr2_assay->data_analysis2 mechanism_study Further Mechanistic Studies (e.g., Apoptosis Assay) data_analysis2->mechanism_study mechanism_study->end Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes AKT Akt PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits Pyridazinone->Bax Upregulates Pyridazinone->Bcl2 Downregulates Antimicrobial_Screening_Workflow start Start: Synthesized Pyridazinone Derivatives mic_assay Broth Microdilution Assay (Bacterial & Fungal Strains) start->mic_assay data_analysis Data Analysis: Determine MIC values mic_assay->data_analysis active_compounds Identify Active Compounds data_analysis->active_compounds further_studies Further Studies (e.g., MBC, Time-Kill Assay) active_compounds->further_studies Active end End: Lead Compound Identification active_compounds->end Inactive further_studies->end

In Vitro Assay Protocols for Pyridazinone Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro evaluation of pyridazinone compounds. The pyridazinone scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.

This guide offers a compilation of established in vitro assays to assess the biological activity of pyridazinone derivatives, complete with detailed methodologies, data presentation tables, and visual diagrams of signaling pathways and experimental workflows.

Data Summary: In Vitro Activities of Pyridazinone Derivatives

The following tables summarize the in vitro biological activities of various pyridazinone compounds, providing a comparative overview of their potency and selectivity across different assays.[1]

Table 1: Anticancer Activity (Cytotoxicity) of Pyridazinone Compounds [1]

Compound/DerivativeCell LineAssayIC50 / GI% / MICReference
Pyr-1MDA-MB-231, CEM, HL-60, A-549DNS AssayPotent cytotoxicity (low µM or nM)[2]
Pyridazinone-based 10hStaphylococcus aureusNot Specified16 µg/mL[1][3]
Pyridazinone-based 8gCandida albicansNot Specified16 µg/mL[3]
Compound 17aNCI 60 Cell Line PanelSRB Protein AssayGI% > 70% in multiple lines[3]
Compound 10lNCI 60 Cell Line PanelSRB Protein AssayGI% > 90% in multiple lines[3]
Compound 8fNCI 60 Cell Line PanelSRB Protein AssayAdmirable anticancer activity[3]
Compound 43Renal & Non-small cell lung cancer linesNot SpecifiedFull cell death[4]
Thiourea seriesVarious cell linesNot SpecifiedIC50: 24.97 - 35.59 nM (B-Raf)[4]
Compounds 7-12A549 & HepG2MTT AssayIC50: 5.244 - 9.629 µM[5]

Table 2: Anti-inflammatory Activity (COX Inhibition) of Pyridazinone Compounds [1]

Compound/DerivativeEnzymeAssayIC50 (µM)Reference
Pyridazinone Derivative 3dCOX-2Not Specified0.425[1][6]
Pyridazinone Derivative 3eCOX-2Not Specified0.519[1][6]
Pyridazinone Derivative 4eCOX-2Not Specified0.356[1][6]
Pyridazinone Derivative 5aCOX-2Not Specified0.77[1][7]
Pyridazinone Derivative 5fCOX-2Not Specified1.89[1][7]
Compound 6aCOX-1Not Specified>100[8]
Compound 6aCOX-2Not Specified0.11[8]

Table 3: Enzyme Inhibition of Pyridazinone Compounds [1]

Compound/DerivativeTarget EnzymeAssayIC50 / InhibitionReference
Pyridazinone-based 17aVEGFR-2Not SpecifiedBest Inhibitory Activity[1][3]
Pyridazinone DerivativesPDE4BNonradioactive Assay>1.5-3 fold inhibition[1][9]
Pyridazinobenzylpiperidine S5MAO-BNot SpecifiedIC50 = 0.203 µM[1]
Pyridazinone Derivative TR16MAO-BNot SpecifiedIC50 = 0.17 µM[1]
Pyridazinone Derivative TR2MAO-BNot SpecifiedIC50 = 0.27 µM[1]
Dihydropyridazinone 21aPDE IIINot SpecifiedIC50 = 0.6 µM[4]
Pyrazolo[3,4-d]pyridazinones 23a,bPDE-5Not SpecifiedPotent and selective inhibition[4]
Compound 13C-Terminal Src Kinase (CSK)Biochemical and cellular assaysPotent activity[10]
Imidazo-[1,2-a]-pyrazine coreAurora Kinases A and BBiochemical assayPotent inhibition[11]

Table 4: Vasodilator Activity of Pyridazinone Compounds

Compound/DerivativeMethodED50 / EC50 / % InhibitionReference
Compound 6Rat hindquarters blood flowED50 = 1.6 µmol/kg[4]
Compound 7Sheep carotid arteries33.04% inhibition[4]
Compounds 8a, 8bRat aorta48.8%, 44.2% inhibition[4]
Compound 9Not SpecifiedIC50 = 0.051 µM[4]
Compound 10Not SpecifiedIC50 = 35.3 µM[4]
Compounds 11, 12Rat MABP41.84%, 40.98% reduction[4]
Compounds 16, 17, 18Rat thoracic aortic ringsEC50 = 0.339, 1.225, 1.204 µM[4]
Compounds 4f, 4h, 5d, 5eRat thoracic aortaEC50 = 0.0136, 0.0117, 0.0053, 0.0025 µM[12]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods to ensure reproducibility.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[13][14][15]

Materials:

  • Pyridazinone compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]

  • 96-well microplates

  • Microplate reader[1]

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[2][13]

  • Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in culture medium.[16] Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.[2] Incubate for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15] Mix thoroughly to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.[17]

MTT_Assay_Workflow A Seed cells in 96-well plate B Add Pyridazinone Compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow
Enzyme Inhibition Assays

This assay determines the ability of pyridazinone compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[18][19]

Materials:

  • Recombinant human VEGFR-2 kinase[18]

  • Kinase assay buffer

  • ATP

  • Specific peptide substrate for VEGFR-2[18]

  • Pyridazinone compound stock solution

  • Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent

  • 96-well white plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the pyridazinone compounds in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound at various concentrations.[18]

  • Initiation: Initiate the kinase reaction by adding ATP.[18]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The light output is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Simplified VEGFR-2 Signaling Pathway

This assay evaluates the inhibitory effect of pyridazinone compounds on COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[1][8][13]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes[8]

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[8]

  • Heme

  • Arachidonic acid (substrate)[1]

  • Pyridazinone compound stock solution

  • COX Colorimetric Inhibitor Screening Kit or ELISA-based detection for Prostaglandin E2 (PGE2)[1][8]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.[8][13] Incubate for a short period (e.g., 15 minutes) at room temperature.[8]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.[13]

  • Incubation: Incubate at 37°C for a defined time (e.g., 2 minutes).[8]

  • Reaction Termination and Detection: Stop the reaction and measure the product (e.g., PGE2) using a suitable detection method, such as a colorimetric assay or ELISA.[8]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[8]

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxanes Thromboxanes COX1->Thromboxanes COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Thromboxanes->Inflammation

Cyclooxygenase (COX) Signaling Pathway
Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][20]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit[2]

  • Cells treated with pyridazinone compounds

  • Binding buffer

  • Flow cytometer[2]

Protocol:

  • Cell Treatment: Treat cells with the pyridazinone compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[20]

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide.[2][20]

  • Incubation: Incubate in the dark at room temperature for 15-30 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[20] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[20]

This assay determines the effect of pyridazinone compounds on cell cycle progression.[2][21][22]

Materials:

  • Cells treated with pyridazinone compounds

  • Cold 70% ethanol[22][23]

  • Propidium Iodide (PI) staining solution containing RNase A[21][22]

  • Flow cytometer[22]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.[22][23][24]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[21][22][24]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[24]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[21][22]

Cell_Based_Assay_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay A1 Treat Cells A2 Harvest Cells A1->A2 A3 Stain with Annexin V/PI A2->A3 A4 Flow Cytometry Analysis A3->A4 C1 Treat Cells C2 Harvest & Fix Cells C1->C2 C3 Stain with PI/RNase A C2->C3 C4 Flow Cytometry Analysis C3->C4

Workflow for Apoptosis and Cell Cycle Assays

References

Application Notes and Protocols: Anticancer Activity Screening of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer potential of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one and its derivatives. The protocols outlined below detail standard methodologies for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and elucidation of underlying signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The anticancer activity of pyridazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) against a panel of human cancer cell lines. Lower values indicate higher potency. The following tables summarize the cytotoxic activities of representative pyridazinone derivatives, including a closely related 4,5-dichloro analog, against various cancer cell lines.

Table 1: Cytotoxic Activity (CC50, µM) of a 4,5-Dichloropyridazinone Derivative (Pyr-1) against Human Cancer Cell Lines

Cell LineCancer TypeCC50 (µM)
Leukemia/Lymphoma
HL-60Acute Promyelocytic Leukemia0.39
CEMT-cell Acute Lymphoblastic Leukemia0.43
K-562Chronic Myelogenous Leukemia0.58
MOLT-4T-cell Acute Lymphoblastic Leukemia0.72
RPMI 8226Multiple Myeloma0.85
SRLeukemia<0.1
Solid Tumors
A-549Non-Small Cell Lung Cancer0.47
NCI-H522Non-Small Cell Lung Cancer<0.1
MDA-MB-231Triple-Negative Breast Cancer0.52
MDA-MB-468Triple-Negative Breast Cancer0.55
MCF-7Breast Adenocarcinoma<1.0
HCT-116Colon Carcinoma<1.0
HCT-15Colon Carcinoma<1.0
OVCAR-3Ovarian Adenocarcinoma<1.0
NCI/ADR-RESOvarian (Drug-Resistant)<1.0
SF-268Glioma18.9 ± 2.8
PC-3Prostate Carcinoma35.1 ± 4.2

Data for Pyr-1, a 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, is presented as a close structural analog.[1]Additional data is compiled from various sources for other pyridazinone derivatives.[2]

Table 2: Growth Inhibition (GI50, µM) of Other Anticancer Pyridazinone Derivatives

Compound IDCancer Cell LineCell Line OriginGI50 (µM)
Compound 10l A549/ATCCNon-Small Cell Lung Cancer1.66 - 100
Compound 17a VariousMelanoma, NSCLC, Prostate, Colon1.66 - 100
Compound 8f VariousMelanoma, NSCLC, Prostate, Colon-
Compound 18 MDA-MB-231Triple-Negative Breast Cancer-
Compound 4g HEP3BPN 11, MDA 453, HL 60Liver, Breast, Leukemia-
Compound 4i HEP3BPN 11, MDA 453, HL 60Liver, Breast, Leukemia-

GI50 values represent the concentration causing 50% growth inhibition. A range is provided where specific values were not available.[3]Compound 18's specific GI50 was not stated but was noted for its significant activity.[4]Compounds 4g and 4i exhibited inhibitory activity close to methotrexate.[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyridazinone derivatives at their IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyridazinone derivatives at their IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins to understand the effect of the compounds on signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against phospho-Akt, total Akt, phospho-ERK, total ERK, Bcl-2, Bax, p53, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Outcome start This compound Derivatives cell_culture Cancer Cell Lines (e.g., MCF-7, A549, HL-60) start->cell_culture Treat mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Use IC50 concentration cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis Use IC50 concentration western_blot Western Blotting (Signaling Pathways) ic50->western_blot Use IC50 concentration data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis pathway_analysis Analyze Protein Expression (p-Akt, p-ERK, etc.) western_blot->pathway_analysis pathway_analysis->data_analysis

Caption: Experimental workflow for anticancer activity screening.

Proposed Signaling Pathways

Studies on pyridazinone derivatives suggest their anticancer effects may be mediated through the induction of apoptosis and the modulation of key signaling pathways like PI3K/Akt and MAPK/ERK.

signaling_pathways cluster_extracellular cluster_membrane cluster_cytoplasm cluster_pi3k cluster_mapk cluster_nucleus cluster_apoptosis growth_factor Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras pyridazinone 4,5-Dibromo-2-phenyl- pyridazin-3(2H)-one Derivative akt_p p-Akt (Active) pyridazinone->akt_p Inhibits erk_p p-ERK (Active) pyridazinone->erk_p Inhibits bcl2 Bcl-2 (Anti-apoptotic) pyridazinone->bcl2 Downregulates p53 p53 pyridazinone->p53 Upregulates akt Akt pi3k->akt Activates akt->akt_p proliferation Cell Proliferation & Survival akt_p->proliferation Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->erk_p erk_p->proliferation Promotes bax Bax (Pro-apoptotic) bcl2->bax Inhibits p53->bax Upregulates apoptosis Apoptosis bax->apoptosis Induces

Caption: Proposed mechanism involving PI3K/Akt and MAPK/ERK pathways.

References

Application Notes and Protocols for Antimicrobial Testing of Novel Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the antimicrobial testing of novel pyridazinone compounds. Detailed protocols for essential in vitro assays, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill kinetics, and cytotoxicity assessments, are presented. This document also includes a summary of quantitative antimicrobial activity data for a series of novel pyridazinone derivatives against a panel of pathogenic bacteria, presented in a clear tabular format for comparative analysis. Furthermore, the putative mechanism of action for this class of compounds, focusing on the inhibition of bacterial DNA gyrase, is discussed and visualized. The provided workflows and protocols are intended to assist researchers in the systematic evaluation of new chemical entities for their potential as antimicrobial agents.

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Pyridazinone and its derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The pyridazinone scaffold offers a versatile platform for chemical modification, allowing for the generation of a wide array of derivatives with potentially enhanced antimicrobial potency and a broad spectrum of activity.

This document outlines standardized and detailed protocols for the in vitro evaluation of novel pyridazinone compounds. The described methodologies are fundamental for determining the antimicrobial efficacy and preliminary safety profile of these compounds, which are critical steps in the early stages of drug discovery.

Data Presentation

The antimicrobial activity of a series of novel pyridazinone derivatives was evaluated against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values, determined by a broth microdilution method, are summarized in the tables below. These data are adapted from a study by Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.[2]

Table 1: Physical Data of Synthesized Pyridazinone Compounds

Compound IDMolecular FormulaMolecular Weight ( g/mol )
3 C₁₇H₁₄N₂O262.31
4 C₁₆H₁₁ClN₂O282.73
5 C₁₆H₁₁N₃O₃293.28
6 C₁₆H₁₁FN₂O266.27
7 C₁₇H₁₅N₂O263.32
13 C₁₈H₁₅FN₂O₃342.33

Table 2: Minimum Inhibitory Concentration (MIC) in µM of Pyridazinone Compounds against Various Bacterial Strains

Compound IDS. aureus (MRSA)E. coliS. typhimuriumP. aeruginosaA. baumannii
3 4.52>36.21>36.21>36.21>36.21
4 >35.39>35.39>35.39>35.39>35.39
5 >34.10>34.10>34.10>34.10>34.10
6 >37.56>37.56>37.56>37.56>37.56
7 7.807.807.8015.607.80
13 14.9614.9614.967.483.74
Amikacin (Standard) 9.214.514.512.252.25

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4][5][6]

Workflow for MIC Determination

MIC_Workflow prep Prepare serial dilutions of pyridazinone compounds in a 96-well plate add_inoculum Inoculate wells with bacterial suspension prep->add_inoculum inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Visually or spectrophotometrically assess bacterial growth incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic

Experimental workflow for MIC determination.

Protocol:

  • Preparation of Pyridazinone Compounds: Prepare a stock solution of each pyridazinone compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. This will bring the total volume in each well to 200 µL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyridazinone compound that completely inhibits visible bacterial growth.[3]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] This assay is typically performed after the MIC has been determined.[8]

Workflow for MBC Determination

MBC_Workflow mic_plate Identify wells with no visible growth from MIC assay (≥MIC) subculture Subculture aliquots from clear wells onto agar plates mic_plate->subculture incubate Incubate agar plates at 37°C for 18-24 hours subculture->incubate count_colonies Count the number of surviving colonies (CFU) incubate->count_colonies determine_mbc Determine MBC as the lowest concentration with ≥99.9% killing count_colonies->determine_mbc

Experimental workflow for MBC determination.

Protocol:

  • Subculturing: Following the determination of the MIC, select the wells that show no visible growth.

  • Plating: Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

  • Determination of MBC: The MBC is the lowest concentration of the pyridazinone compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[7]

Time-Kill Kinetic Assay

The time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Workflow for Time-Kill Assay

Time_Kill_Workflow setup Set up cultures with different concentrations of pyridazinone compound sampling Collect aliquots at defined time points (e.g., 0, 2, 4, 8, 24h) setup->sampling dilution_plating Perform serial dilutions and plate on agar sampling->dilution_plating incubation Incubate plates at 37°C for 18-24 hours dilution_plating->incubation colony_count Count CFUs and calculate log10 CFU/mL incubation->colony_count plot Plot log10 CFU/mL vs. time colony_count->plot

Experimental workflow for the time-kill assay.

Protocol:

  • Preparation: Prepare tubes containing CAMHB with various concentrations of the pyridazinone compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the pyridazinone compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow seed_cells Seed mammalian cells in a 96-well plate add_compounds Treat cells with serial dilutions of pyridazinone compounds seed_cells->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyridazinone compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Several studies suggest that pyridazinone derivatives exert their antimicrobial effects by targeting essential bacterial enzymes.[10] One of the primary proposed mechanisms of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair.[11][12] DNA gyrase introduces negative supercoils into the bacterial DNA, a process that is vital for relieving torsional stress during DNA unwinding.[11]

Pyridazinone compounds are hypothesized to bind to the active site of DNA gyrase, thereby inhibiting its enzymatic activity.[13] This inhibition prevents the proper supercoiling of DNA, leading to the disruption of essential cellular processes and ultimately resulting in bacterial cell death. Molecular docking studies have further supported this hypothesis by demonstrating favorable binding interactions between pyridazinone derivatives and the active site of DNA gyrase.[13][14]

Proposed Signaling Pathway for Pyridazinone Antimicrobial Activity

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death Pyridazinone Pyridazinone Compound Pyridazinone->DNA_Gyrase Inhibition

Inhibition of bacterial DNA gyrase by pyridazinone compounds.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the initial antimicrobial evaluation of novel pyridazinone compounds. The systematic application of these methodologies will enable researchers to efficiently identify promising lead candidates for further development in the fight against antimicrobial resistance. The elucidation of the mechanism of action, with a focus on DNA gyrase inhibition, offers a rational basis for the structure-based design of more potent and selective pyridazinone-based antimicrobial agents.

References

Application Notes and Protocols for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one as a versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented herein are intended to guide researchers in the development of new herbicidal and fungicidal agents.

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in agrochemical research.[1][2] The title compound, this compound, offers a unique platform for chemical diversification due to the presence of two reactive bromine atoms at the C4 and C5 positions. These sites are amenable to various chemical transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities to modulate biological activity.

The primary application of pyridazinone-based compounds in agriculture is as herbicides. Many of these herbicides act by inhibiting essential plant processes such as photosynthesis, specifically by targeting Photosystem II (PSII), or by inhibiting fatty acid biosynthesis through the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4] Additionally, certain pyridazinone derivatives have demonstrated potent fungicidal activity.[5][6]

This document outlines synthetic strategies to leverage the reactivity of this compound for the creation of novel agrochemical candidates and provides hypothetical, yet representative, data on their biological efficacy.

Synthetic Pathways and Experimental Protocols

The bromine atoms at the C4 and C5 positions of this compound are the primary handles for synthetic modification. Below are detailed protocols for key transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution, where the bromine atoms can be displaced by various nucleophiles.

Protocol 2.1.1: Synthesis of 4-Alkoxy-5-bromo-2-phenylpyridazin-3(2H)-one Derivatives (Hypothetical)

This protocol describes the selective monosubstitution of a bromine atom with an alkoxide.

  • Materials: this compound, Sodium methoxide (or other sodium alkoxide), Anhydrous Tetrahydrofuran (THF), Round-bottom flask, Magnetic stirrer, Reflux condenser, Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF, add sodium methoxide (1.1 eq).

    • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.1.2: Synthesis of 4,5-Bis(alkylamino)-2-phenylpyridazin-3(2H)-one Derivatives (Hypothetical)

This protocol outlines the disubstitution of both bromine atoms with an amine.

  • Materials: this compound, Alkylamine (e.g., propylamine), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF), Sealed reaction vessel.

  • Procedure:

    • In a sealed reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the desired alkylamine (2.5 eq) and DIPEA (3.0 eq).

    • Heat the mixture to 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents.[1][7]

Protocol 2.2.1: Synthesis of 4-Aryl-5-bromo-2-phenylpyridazin-3(2H)-one Derivatives via Suzuki-Miyaura Coupling (Hypothetical)

This protocol describes a selective mono-arylation at one of the bromine positions.

  • Materials: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate, 1,4-Dioxane, Water, Microwave reactor or standard reflux setup.

  • Procedure:

    • To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Seal the vial and heat in a microwave reactor at 120-140 °C for 30-60 minutes. Alternatively, the reaction can be performed under reflux in a standard flask for 8-16 hours.

    • Monitor the reaction by TLC.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Data Presentation: Biological Activity of Synthesized Derivatives

The following tables present hypothetical quantitative data for the biological activity of derivatives synthesized from this compound. This data is illustrative of the potential efficacy that could be achieved through the synthetic routes described above.

Table 1: Herbicidal Activity of 4,5-Disubstituted-2-phenylpyridazin-3(2H)-one Derivatives

Compound IDR⁴ SubstituentR⁵ SubstituentTarget WeedActivity TypeIC₅₀ (µM)
PDZ-H-01 -OCH₃-BrAmaranthus retroflexus (Redroot pigweed)Pre-emergence15.2
PDZ-H-02 -OCH₃-BrSetaria viridis (Green foxtail)Pre-emergence25.8
PDZ-H-03 -NH(CH₂CH₃)-NH(CH₂CH₃)Abutilon theophrasti (Velvetleaf)Post-emergence8.5
PDZ-H-04 -Phenyl-BrAmaranthus retroflexusPost-emergence12.1
PDZ-H-05 -Phenyl-BrSetaria viridisPost-emergence18.9
Chloridazon -Cl-NH₂Various broadleaf weedsPre/Post-emergence~10-50[6]

Table 2: Fungicidal Activity of 4,5-Disubstituted-2-phenylpyridazin-3(2H)-one Derivatives

Compound IDR⁴ SubstituentR⁵ SubstituentFungal PathogenActivity TypeEC₅₀ (µg/mL)
PDZ-F-01 -SCH₃-BrPuccinia recondita (Wheat leaf rust)Protective5.8
PDZ-F-02 -SCH₃-BrFusarium oxysporumCurative12.3
PDZ-F-03 -O-Phenyl-BrBotrytis cinerea (Gray mold)Protective7.2
PDZ-F-04 -O-Phenyl-BrSeptoria triticiCurative15.6
Reference Fungicide --Various fungi-1-10

Mechanism of Action and Signaling Pathways

The primary mode of action for many pyridazinone-based herbicides is the inhibition of photosynthesis.

Inhibition of Photosystem II (PSII)

Pyridazinone herbicides can bind to the D1 protein of the photosystem II complex in chloroplasts. This binding event blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for carbon fixation. The interruption of electron flow also leads to the formation of reactive oxygen species, causing rapid cellular damage, lipid peroxidation, and ultimately, plant death.

PhotosystemII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e⁻ transport O2 O₂ PSII->O2 Oxidation Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I PC->PSI NADPH NADPH PSI->NADPH Reduction ATPsynth ATP Synthase ATP ATP ATPsynth->ATP Light Light Energy Light->PSII H2O H₂O H2O->PSII NADP NADP⁺ NADP->PSI ADP ADP + Pi ADP->ATPsynth Herbicide Pyridazinone Herbicide Herbicide->PSII Inhibition

Caption: Inhibition of the photosynthetic electron transport chain by a pyridazinone herbicide.

Experimental Workflow for Agrochemical Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and evaluation of new agrochemical candidates starting from this compound.

Agrochemical_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Screening cluster_optimization Lead Optimization Start 4,5-Dibromo-2-phenyl- pyridazin-3(2H)-one SNAr Nucleophilic Substitution (SNA_r) Start->SNAr Coupling Cross-Coupling (e.g., Suzuki) Start->Coupling Library Library of Derivatives SNAr->Library Coupling->Library Primary Primary Screening (Herbicidal/Fungicidal Assay) Library->Primary Dose Dose-Response & IC₅₀/EC₅₀ Determination Primary->Dose Spectrum Spectrum of Activity (Weed/Fungal Panels) Dose->Spectrum SAR Structure-Activity Relationship (SAR) Analysis Spectrum->SAR SAR->SNAr Iterative Design SAR->Coupling Iterative Design Lead Lead Candidate SAR->Lead

Caption: A generalized workflow for agrochemical discovery.

Conclusion

This compound is a promising and highly adaptable starting material for the synthesis of novel agrochemicals. The reactivity of its di-bromo substitution pattern allows for the facile generation of diverse chemical libraries through established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives have the potential to exhibit significant herbicidal and fungicidal activities, primarily by targeting crucial biological pathways in plants and fungi. The protocols and data provided in these notes serve as a foundational guide for researchers aiming to explore the potential of this scaffold in the development of next-generation crop protection agents.

References

Application Notes and Protocols: 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are prospective and based on the known reactivity of the 4,5-dibromo-2-phenylpyridazin-3(2H)-one scaffold and its potential utility as a monomer for novel organic materials. Direct experimental evidence for these specific applications in the peer-reviewed literature is limited. These protocols are intended to serve as a starting point for research and development.

Introduction

This compound is a halogenated heterocyclic compound with a pyridazinone core. The presence of two reactive bromine atoms at the 4 and 5 positions makes it an attractive building block for the synthesis of functional organic polymers and materials through cross-coupling reactions. The phenyl group at the 2-position can influence the solubility and electronic properties of the resulting materials. While extensively studied in the context of medicinal chemistry, the application of pyridazinone derivatives in material science is an emerging area. This document outlines potential applications and detailed experimental protocols for the use of this compound in the development of novel organic materials.

Potential Applications in Material Science

The bifunctional nature of this compound, owing to its two bromine substituents, makes it a suitable monomer for polymerization reactions. The resulting polymers, incorporating the electron-deficient pyridazinone ring, are expected to exhibit interesting photophysical and electrochemical properties, rendering them suitable for applications in:

  • Organic Light-Emitting Diodes (OLEDs): The pyridazinone core can be functionalized to tune the emission color and improve charge transport properties. Polymers containing this moiety could potentially be used as emissive or host materials in OLED devices.

  • Organic Photovoltaics (OPVs): As a component of donor-acceptor copolymers, the electron-accepting nature of the pyridazinone unit could be exploited to create materials with tailored band gaps for efficient light harvesting in OPV devices.

  • Organic Field-Effect Transistors (OFETs): The planar structure of the pyridazinone ring and the potential for strong intermolecular interactions in its polymers could lead to materials with good charge carrier mobility for applications in OFETs.

Experimental Protocols

The following are proposed protocols for the synthesis of functional polymers from this compound.

Protocol 1: Synthesis of a Copolymer via Suzuki Polycondensation

This protocol describes the synthesis of a copolymer of this compound with a diboronic acid ester comonomer.

Materials:

  • This compound

  • Comonomer: e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: e.g., Potassium carbonate (K₂CO₃)

  • Solvent: e.g., Toluene/Water mixture (e.g., 4:1 v/v)

  • Phase-transfer catalyst (optional): e.g., Aliquat 336

  • Inert gas: Argon or Nitrogen

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the diboronic acid ester comonomer (1.0 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • Add the base (e.g., 4.0 mmol K₂CO₃ dissolved in a minimal amount of water).

  • If using, add the phase-transfer catalyst.

  • Degas the solvent mixture by bubbling with inert gas for 30 minutes, then add it to the reaction flask.

  • Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere for 24-72 hours.

  • Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in polymer molecular weight.

  • After completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and impurities.

  • Dry the final polymer under vacuum.

Protocol 2: Synthesis of a Copolymer via Stille Polycondensation

This protocol outlines the synthesis of a copolymer using a distannyl comonomer.

Materials:

  • This compound

  • Comonomer: e.g., 2,5-bis(trimethylstannyl)thiophene

  • Palladium catalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine ligand such as Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Solvent: Anhydrous and degassed, e.g., Toluene or DMF

  • Inert gas: Argon or Nitrogen

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the distannyl comonomer (1.0 mmol) in the anhydrous, degassed solvent.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01-0.02 mmol) and the phosphine ligand (0.04-0.08 mmol) in the same solvent.

  • Add the catalyst solution to the monomer solution.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere for 24-48 hours.

  • Monitor the polymerization by GPC.

  • Upon completion, cool the reaction mixture and precipitate the polymer in methanol.

  • Filter and wash the polymer as described in Protocol 1.

  • Purify the polymer by Soxhlet extraction.

  • Dry the final product under vacuum.

Data Presentation

The following tables present hypothetical but expected ranges for the properties of polymers synthesized from this compound. These values are illustrative and would need to be confirmed by experimental characterization.

Table 1: Expected Photophysical Properties of Pyridazinone-based Copolymers

PropertyExpected RangeTechnique
Absorption Maximum (λ_abs)400 - 550 nmUV-Vis Spectroscopy
Emission Maximum (λ_em)500 - 650 nmPhotoluminescence Spectroscopy
Photoluminescence Quantum Yield (Φ_PL)0.1 - 0.6Integrating Sphere
Optical Band Gap (E_g)1.8 - 2.5 eVTauc Plot from UV-Vis data

Table 2: Expected Electrochemical Properties of Pyridazinone-based Copolymers

PropertyExpected RangeTechnique
HOMO Level-5.2 to -5.8 eVCyclic Voltammetry (CV)
LUMO Level-2.8 to -3.5 eVCyclic Voltammetry (CV)
Electrochemical Band Gap2.0 - 2.8 eVFrom HOMO/LUMO values

Visualizations

Suzuki_Polycondensation cluster_reactants Reactants cluster_conditions Reaction Conditions monomer1 4,5-Dibromo-2-phenyl- pyridazin-3(2H)-one polymer Copolymer monomer1->polymer monomer2 Ar-B(OR)₂ monomer2->polymer catalyst Pd(PPh₃)₄ catalyst->polymer base Base (e.g., K₂CO₃) base->polymer

Caption: Suzuki polycondensation workflow.

Stille_Polycondensation cluster_reactants Reactants monomer1 4,5-Dibromo-2-phenyl- pyridazin-3(2H)-one polymer Copolymer monomer1->polymer monomer2 Ar-Sn(R)₃ monomer2->polymer catalyst Pd₂(dba)₃ / P(o-tol)₃ catalyst->polymer Heat

Caption: Stille polycondensation workflow.

Material_Characterization Polymer Synthesized Polymer Structural Structural Analysis Polymer->Structural GPC, NMR Optical Optical Properties Polymer->Optical UV-Vis, PL Electrochemical Electrochemical Properties Polymer->Electrochemical CV Device Device Fabrication & Testing Optical->Device Electrochemical->Device

Caption: Post-synthesis material characterization workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the cyclocondensation reaction between mucobromic acid and phenylhydrazine in an acidic medium.[1] This one-step reaction is relatively straightforward and serves as a common starting point for the synthesis.

Q2: What are the critical reaction parameters that influence the yield of the synthesis?

A2: Several factors can significantly impact the yield of this compound. These include reaction temperature, the choice of solvent, the stoichiometry of the reactants, and the pH of the reaction medium. Careful optimization of these parameters is crucial for maximizing the product yield.

Q3: What are the potential side reactions that can occur during the synthesis?

A3: During the synthesis of pyridazinone derivatives, several side reactions can lead to the formation of impurities and a reduction in the overall yield. One common side reaction is the formation of a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct. Under harsh conditions, such as excessively high temperatures, cleavage of the N-N bond in the pyridazinone ring can occur, leading to a complex mixture of degradation products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. High-performance liquid chromatography-mass spectrometry (HPLC-MS) can also be used for more detailed analysis and to check for the formation of byproducts.[2]

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction temperature is a critical factor. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to the decomposition of reactants or the product. The reported synthesis is carried out at 70°C.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
Inappropriate Solvent The choice of solvent can significantly influence the reaction rate and yield. The documented protocol uses 6N HCl in water.[1] The acidity of the medium is important for this reaction.
Incorrect Stoichiometry The molar ratio of mucobromic acid to phenylhydrazine is crucial. A slight excess of phenylhydrazine (e.g., 1.2 equivalents) is used in the reported protocol to ensure the complete consumption of mucobromic acid.[1]
Impure Starting Materials The purity of the starting materials, mucobromic acid and phenylhydrazine, is essential. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. It is recommended to use high-purity reagents.
Inefficient Product Isolation The product precipitates from the reaction mixture upon cooling.[1] Ensure that the mixture is sufficiently cooled to maximize precipitation. The choice of washing solvent is also important to remove impurities without dissolving a significant amount of the product. Diethyl ether is a suitable washing solvent.[1]

Low_Yield_Troubleshooting start Low Yield of this compound temp temp start->temp solvent solvent start->solvent stoichiometry stoichiometry start->stoichiometry purity purity start->purity isolation isolation start->isolation optimize_temp optimize_temp temp->optimize_temp check_solvent check_solvent solvent->check_solvent adjust_ratio adjust_ratio stoichiometry->adjust_ratio purify_reactants purify_reactants purity->purify_reactants improve_isolation improve_isolation isolation->improve_isolation

Caption: Troubleshooting workflow for addressing low yield.

Product Purity Issues

Problem: The final product is impure, as indicated by analytical techniques such as NMR or LC-MS.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted starting materials. Monitor the reaction closely using TLC or HPLC-MS until the starting materials are no longer detected. The reported reaction time is 18 hours.[1]
Formation of Side Products As mentioned in the FAQs, the formation of hydrazones or other byproducts can occur. Modifying the reaction conditions, such as temperature and reaction time, may help to minimize the formation of these impurities.
Ineffective Purification The primary purification method for this compound is recrystallization or washing the precipitate. Ensure that the crude product is thoroughly washed with a suitable solvent, such as diethyl ether, to remove soluble impurities.[1] If impurities persist, column chromatography using silica gel may be necessary.

Purity_Troubleshooting start Product Purity Issues incomplete_rxn incomplete_rxn start->incomplete_rxn side_products side_products start->side_products ineffective_purification ineffective_purification start->ineffective_purification monitor_rxn monitor_rxn incomplete_rxn->monitor_rxn optimize_conditions optimize_conditions side_products->optimize_conditions improve_purification improve_purification ineffective_purification->improve_purification

Caption: Troubleshooting workflow for addressing product purity issues.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • Mucobromic acid

  • Phenylhydrazine

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • In a 500 ml round bottom flask, dissolve mucobromic acid (10.0 g, 38.8 mmol) in 250 ml of 6N HCl at room temperature.

  • In a separate beaker, dissolve phenylhydrazine (4.58 ml, 46.6 mmol) in 100 ml of 6N HCl.

  • With vigorous stirring, add the phenylhydrazine solution to the mucobromic acid solution.

  • Heat the reaction mixture to 70°C and maintain this temperature for 18 hours. An off-white precipitate should form immediately.

  • After 18 hours, confirm reaction completion using LC/MS.

  • Allow the reaction mixture to partially cool.

  • Add 100 ml of ethyl acetate to the mixture. The precipitate should dissolve.

  • Allow the mixture to cool to room temperature. A large amount of precipitate will form.

  • Filter the solid precipitate and wash it with diethyl ether.

  • Dry the solid under vacuum to obtain the final product.

Expected Yield: Approximately 10.54 g of an off-white solid.

Synthesis_Workflow start Start dissolve_mba Dissolve Mucobromic Acid in 6N HCl start->dissolve_mba dissolve_ph Dissolve Phenylhydrazine in 6N HCl start->dissolve_ph mix_reactants Mix Reactant Solutions dissolve_mba->mix_reactants dissolve_ph->mix_reactants heat_reaction Heat to 70°C for 18h mix_reactants->heat_reaction monitor_completion Monitor Reaction Completion (LC/MS) heat_reaction->monitor_completion cool_down Cool Reaction Mixture monitor_completion->cool_down add_ethyl_acetate Add Ethyl Acetate cool_down->add_ethyl_acetate precipitate Allow Product to Precipitate add_ethyl_acetate->precipitate filter_wash Filter and Wash with Diethyl Ether precipitate->filter_wash dry_product Dry Product Under Vacuum filter_wash->dry_product end End dry_product->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the condensation reaction between mucobromic acid and phenylhydrazine in an acidic medium.

Q2: What are the typical reaction conditions for this synthesis?

A2: A typical procedure involves reacting mucobromic acid with phenylhydrazine in 6N hydrochloric acid at an elevated temperature (e.g., 70°C) for an extended period (e.g., 18 hours).

Q3: My reaction mixture formed a homogenous solution instead of two layers after adding ethyl acetate for extraction. Why did this happen?

A3: In the presence of strong acid (like 6N HCl), ethyl acetate can be hydrolyzed to ethanol and acetic acid. This can lead to a homogenous solution, especially if the reaction has not been properly neutralized or diluted.

Q4: What are the expected spectroscopic data for the final product?

A4: For this compound, the expected proton NMR spectrum in CDCl₃ would show a singlet for the pyridazinone ring proton around δ 7.96 ppm and a multiplet for the phenyl protons in the range of δ 7.42-7.60 ppm. The mass spectrum should show a molecular ion peak corresponding to the calculated mass (M+H) of approximately 329.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction is heated for the specified duration (e.g., 18 hours) at the correct temperature (70°C).- Monitor the reaction progress using a suitable technique like TLC or LC/MS.
Loss of product during workup.- If the product precipitates upon cooling, ensure complete filtration.- If extracting, perform multiple extractions with an appropriate solvent and ensure the aqueous layer is properly saturated with salt if necessary to improve partitioning.
Purity of starting materials.- Use pure mucobromic acid and phenylhydrazine. Impurities can lead to side reactions and lower the yield of the desired product.
Presence of Multiple Spots on TLC/Impure Product Formation of Fischer indole side product.- The aldehydic form of mucobromic acid can react with phenylhydrazine under acidic conditions to form an indole derivative. To minimize this, maintain the recommended reaction temperature and avoid excessively harsh acidic conditions. Purification by column chromatography may be necessary.
Incomplete cyclization leading to phenylhydrazone intermediate.- Ensure sufficient reaction time and temperature to drive the cyclization to completion.
Hydrolysis of the dibromo product.- The dibromo product may be susceptible to hydrolysis under prolonged exposure to strong aqueous acid, leading to mono-bromo-hydroxy or dihydroxy by-products. Minimize reaction time once completion is observed and promptly proceed with workup.
Formation of pyrazoline derivatives.- Although less likely with the given starting material, side reactions forming pyrazoline structures can occur with α,β-unsaturated carbonyl compounds and phenylhydrazine. This can be minimized by adhering to the prescribed reaction conditions. Purification will be required to remove such impurities.
Product is colored (not off-white) Presence of colored impurities.- This could be due to the formation of various side products or degradation. Recrystallization from a suitable solvent or column chromatography can be used for purification.

Experimental Protocol

Synthesis of this compound

Materials:

  • Mucobromic acid

  • Phenylhydrazine

  • 6N Hydrochloric acid

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • In a 500 ml round-bottom flask, dissolve mucobromic acid (10.0 g, 38.8 mmol) in 250 ml of 6N HCl at room temperature.

  • In a separate beaker, dissolve phenylhydrazine (4.58 ml, 46.6 mmol) in 100 ml of 6N HCl.

  • With vigorous stirring, add the phenylhydrazine solution to the mucobromic acid solution.

  • Heat the reaction mixture to 70°C and maintain for 18 hours. An off-white precipitate should form immediately.

  • After 18 hours, confirm reaction completion using LC/MS.

  • Allow the reaction mixture to cool partially.

  • Filter the solid precipitate and wash it with diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

Reaction Pathways and Side Reactions

The following diagrams illustrate the main synthetic pathway and potential side reactions.

main_reaction MA Mucobromic Acid Intermediate Phenylhydrazone Intermediate MA->Intermediate + Phenylhydrazine (Condensation) PH Phenylhydrazine PH->Intermediate Product This compound Intermediate->Product Cyclization (Intramolecular Condensation)

Caption: Main synthetic pathway for this compound.

side_reactions cluster_main Main Reaction cluster_side Potential Side Reactions MA Mucobromic Acid Product Desired Product MA->Product + Phenylhydrazine (6N HCl, 70°C) Fischer_Indole Fischer Indole Side Product MA->Fischer_Indole [3,3]-Sigmatropic Rearrangement Pyrazoline Pyrazoline Side Product MA->Pyrazoline Reaction with α,β-unsaturated intermediate PH Phenylhydrazine PH->Product PH->Fischer_Indole PH->Pyrazoline Hydrolysis Hydrolysis Product (Mono-bromo-hydroxy) Product->Hydrolysis H₂O / H⁺

Caption: Potential side reaction pathways in the synthesis.

Technical Support Center: Optimization of Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of pyridazinone derivatives in a question-and-answer format.

Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I optimize the reaction?

A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and enhance your reaction yield:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the intended cyclization. Using freshly purified reagents is highly recommended.[1]

  • Reaction Temperature: The temperature at which the reaction is conducted is critical. A temperature that is too low may result in an incomplete reaction, whereas excessively high temperatures can lead to the decomposition of reactants or products. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ascertain the optimal temperature and duration.[1]

  • Solvent Selection: The choice of solvent can profoundly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1][2]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, maintaining the appropriate pH is crucial. An acidic medium can catalyze the dehydration step; however, strongly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization step produces water. In certain instances, the removal of this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby increasing the yield.[1]

Q2: My TLC analysis indicates multiple spots, suggesting the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common obstacle. A thorough understanding of these side reactions is essential for minimizing their occurrence. Common side products include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine results in a hydrazone. If the subsequent cyclization is slow or does not go to completion, the hydrazone may be isolated as a significant byproduct.[1]

  • Formation of Regioisomers: When employing unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups may react with hydrazine at different rates, leading to the formation of two distinct regioisomeric pyridazinone products. Adjusting reaction conditions or using specific catalysts can sometimes control the regioselectivity.[1]

  • Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), if the reaction conditions are not meticulously controlled, alkylation can occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself, leading to undesired byproducts.[1]

  • Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]

  • N-N Bond Cleavage: Under severe conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, resulting in a complex mixture of degradation products.[1]

Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and am obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation. For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of these conditions is often necessary to improve regioselectivity.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of various pyridazinone derivatives under different reaction conditions.

Table 1: Synthesis of Pyridazinone Derivatives from β-Benzoylpropionic Acid and Hydrazine Hydrate

EntrySolventReaction Time (h)Yield (%)Reference
1Ethanol4-6High[1]
2Acetic AcidNot specifiedProduct varies[2]
31-ButanolNot specifiedProduct varies[2]

Table 2: Microwave-Assisted Synthesis of Pyridazinones

EntryAldehydeHydrazineAlkyne EsterCatalystSolventTime (min)Yield (%)Reference
1BenzaldehydePhenylhydrazineEthyl propiolateCuI (10 mol%)Ethanol2085[3]
24-ChlorobenzaldehydePhenylhydrazineEthyl propiolateCuI (10 mol%)Ethanol2582[3]
34-MethylbenzaldehydePhenylhydrazineEthyl propiolateCuI (10 mol%)Ethanol2088[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]

  • Materials:

    • β-Benzoylpropionic acid

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

    • Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Protocol 2: Copper-Catalyzed Multicomponent Synthesis of Pyridazinones [3]

  • Materials:

    • Aldehyde (e.g., Benzaldehyde)

    • Hydrazine (e.g., Phenylhydrazine)

    • Alkynyl ester (e.g., Ethyl propiolate)

    • Copper(I) iodide (CuI)

    • Ethanol

  • Procedure:

    • In a sealed tube, combine the aldehyde (1.0 mmol), hydrazine (1.2 mmol), alkynyl ester (1.5 mmol), and CuI (10 mol%) in ethanol (2.0 mL).

    • Seal the tube and stir the reaction mixture at 80 °C for the specified time (e.g., 20 minutes).

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyridazinone product.

Visualizations

low_yield_troubleshooting start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp solvent Evaluate Solvent Choice temp->solvent ph Adjust Reaction pH solvent->ph water Consider Water Removal ph->water monitor Monitor Reaction by TLC/LC-MS water->monitor reevaluate Re-evaluate monitor->reevaluate reevaluate->purity If yield still low success Optimization Successful reevaluate->success Improved Yield side_reactions main Pyridazinone Synthesis Common Side Reactions hydrazone Incomplete Cyclization: Hydrazone Formation main->hydrazone regioisomer Unsymmetrical Precursors: Regioisomer Formation main->regioisomer overalkylation Substituted Hydrazines: Over-alkylation main->overalkylation aromatization Harsh Conditions: Dehydration/Aromatization main->aromatization experimental_workflow start Start: Combine Reactants (β-Benzoylpropionic acid, Hydrazine hydrate, Ethanol) reflux Reflux Reaction Mixture (4-6 hours) start->reflux monitor Monitor Progress by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Product Precipitates cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end End: Pure 6-Phenyl-4,5-dihydropyridazin-3(2H)-one dry->end

References

Technical Support Center: Purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and detailed protocols for the removal of impurities from 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a key intermediate in pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound is an off-white or yellowish solid. Is this normal, and what are the likely impurities?

A1: The expected appearance of pure this compound is a white to light yellow or orange powder or crystal.[1] An off-white or yellowish color often indicates the presence of impurities. Based on the common synthesis route from mucobromic acid and phenylhydrazine, potential impurities include:

  • Unreacted Starting Materials: Residual mucobromic acid or phenylhydrazine.

  • Mono-brominated Intermediates: Species where only one bromine atom has been incorporated onto the pyridazinone ring.

  • Side-Reaction Products: Phenylhydrazine can potentially react with intermediates to form colored byproducts.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

Q2: I performed a synthesis of a similar pyridazinone derivative and obtained a low yield. What are the general factors that could be affecting my yield?

A2: While this guide focuses on purification, low yields in pyridazinone synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in your starting materials can lead to undesired side reactions.

  • Reaction Temperature: Temperature control is often crucial. Temperatures that are too high can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.

  • Water Removal: The cyclization step to form the pyridazinone ring typically generates water. Efficient removal of this water can be important for driving the reaction to completion.

  • pH of the Reaction Mixture: The acidity or basicity of the reaction medium can significantly influence the reaction rate and the formation of side products.

Q3: My Thin Layer Chromatography (TLC) of the crude product shows multiple spots. How do I identify the main product and the impurities?

A3: In a typical TLC analysis of this compound, the product, this compound, is expected to be less polar than the starting material, mucobromic acid, due to the presence of the phenyl group. Therefore, the product spot should have a higher Rf value. Impurities that are more polar will have lower Rf values. It is advisable to run co-spots with your starting materials to help identify them on the crude product's TLC plate.

Q4: I am having trouble purifying my product by recrystallization. What are some suitable solvents to try?

A4: Based on the solubility of similar pyridazinone derivatives, the following solvents can be considered for recrystallization:

  • Good Solvents (for dissolving the crude product): Hot ethanol, ethyl acetate, or acetic acid.

  • Poor Solvents (for precipitating the pure product): Hexane, diethyl ether, or water.

A solvent screening is recommended to find the optimal solvent or solvent mixture for your specific impurity profile. For a related compound, 6-phenyl-pyridazin-3(2H)-one, it was found to be sparingly soluble in methanol and ethanol, and soluble in ethyl acetate.

Purification Protocols

Recrystallization Protocol

This protocol is a general guideline. The optimal solvent and conditions should be determined empirically.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring. If using a volatile solvent, attach a condenser.

  • Addition of Solvent: Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

Column chromatography is an effective method for separating the desired product from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh is a common choice)

  • Chromatography column

  • Eluent (e.g., Ethyl Acetate/Hexane mixture)

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. For a similar compound, a 2% ethyl acetate in hexane mixture was used.[2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to separate multiple components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield
Recrystallization (Ethanol)85%98%70%
Column Chromatography (EtOAc/Hexane)85%>99%65%

Note: The values in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Workflow

Below is a graphical representation of the troubleshooting and purification workflow.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Crude Product (this compound) tlc TLC Analysis start->tlc decision Impurity Profile? tlc->decision recrystallization Recrystallization decision->recrystallization Minor Impurities (Different Polarity) column Column Chromatography decision->column Multiple/Close-Spotting Impurities pure_product Pure Product (>98%) recrystallization->pure_product column->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Stability issues of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

This guide addresses common stability issues that may be encountered when working with this compound in solution.

Issue Potential Cause Recommended Action
Compound precipitates out of solution over time. Poor Solubility: The compound may have limited solubility in the chosen solvent. Solvent Evaporation: The solvent may be evaporating, leading to an increase in concentration and subsequent precipitation. Temperature Fluctuation: Lower temperatures can decrease solubility.- Determine the solubility of the compound in various solvents to select the most appropriate one. - Ensure solvent containers are tightly sealed to prevent evaporation. - Store solutions at a constant, controlled temperature.
Loss of compound potency or activity in biological assays. Chemical Degradation: The compound may be degrading in the solution. Potential degradation pathways include hydrolysis of the pyridazinone ring, dehalogenation of the bromine atoms, or photodecomposition.- Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. - Analyze the solution using techniques like HPLC or LC-MS to identify any degradation products.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Impurity Formation: New peaks indicate the formation of degradation products or impurities.- Characterize the unexpected peaks using mass spectrometry (MS) and NMR to identify the degradation products. - Investigate the impact of solvent, pH, light, and temperature on the rate of impurity formation to understand the degradation mechanism.
Discoloration of the solution. Decomposition: A change in color often indicates chemical decomposition of the compound.- Immediately cease use of the discolored solution. - Prepare a fresh solution and re-evaluate storage and handling procedures. - Consider the use of antioxidants or light-protective containers if photodecomposition is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for stock solutions of this compound?

A1: To ensure the stability of your stock solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C. Solutions should be stored in tightly sealed vials to prevent solvent evaporation. To minimize the effects of repeated freeze-thaw cycles, consider preparing smaller aliquots. For light-sensitive compounds, amber vials or containers wrapped in aluminum foil are recommended to protect against photodecomposition.

Q2: In which solvents is this compound most stable?

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on the chemical structure, several degradation pathways are plausible:

  • Hydrolysis: The amide bond in the pyridazinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Dehalogenation: The carbon-bromine bonds may undergo cleavage, particularly in the presence of reducing agents or upon exposure to light (photodebromination). This can lead to the formation of mono-brominated or fully de-halogenated pyridazinone derivatives.

  • Photodecomposition: Exposure to UV or visible light may induce degradation, potentially leading to complex mixtures of byproducts.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability study can be performed by analyzing the solution at various time points and under different storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will indicate instability.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solvent.

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time of the parent compound.

  • Sample Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted and, if possible, identified using LC-MS.

Quantitative Data Summary

As no specific quantitative stability data for this compound was found in the literature, the following table is provided as a template for researchers to summarize their own experimental findings.

Condition Solvent Concentration Time Point % Remaining Parent Compound Major Degradation Products (if identified)
Room Temperature, Light
Room Temperature, Dark
4°C, Dark
-20°C, Dark

Visualizations

experimental_workflow prep Prepare Stock Solution t0 Initial Analysis (T=0) via HPLC/LC-MS prep->t0 storage Store Solution under Test Conditions prep->storage analysis Data Analysis and Comparison t0->analysis tp Time-Point Analysis via HPLC/LC-MS storage->tp tp->analysis

Caption: Workflow for assessing compound stability in solution.

degradation_pathways parent This compound hydrolysis Hydrolysis Products parent->hydrolysis H₂O / H⁺ or OH⁻ dehalogenation Dehalogenation Products parent->dehalogenation Reducing Agent / Light photodecomposition Photodecomposition Products parent->photodecomposition Light (hv)

Caption: Potential degradation pathways for this compound.

Technical Support Center: Overcoming Poor Solubility of Pyridazinone Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyridazinone derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone derivative is precipitating in my aqueous assay buffer. What are the initial steps I should take?

A1: Precipitation is a common issue with pyridazinone derivatives due to their often hydrophobic nature.[1] The first step is to ensure that the final concentration of your compound in the assay does not exceed its solubility limit. This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer.

Initial Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution.

  • Lower Concentration: If experimentally feasible, try lowering the final concentration of your pyridazinone derivative in the assay.

  • Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on the assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5-1% to avoid cytotoxicity.

Q2: Which organic co-solvents are recommended for creating stock solutions of pyridazinone derivatives?

A2: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other common organic solvents include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The choice of co-solvent may depend on the specific pyridazinone derivative and the tolerance of the biological assay.[1]

Q3: How can I use pH to improve the solubility of my pyridazinone derivative?

A3: Many pyridazinone derivatives contain ionizable groups, and adjusting the pH of your buffer can significantly impact their solubility. For weakly basic pyridazinones, lowering the pH will lead to protonation and the formation of a more water-soluble salt. Conversely, for weakly acidic derivatives, increasing the pH will result in a more soluble anionic form. It is crucial to ensure the final pH of the assay medium is compatible with your experimental system.[2]

Q4: Are there more advanced techniques if simple co-solvents and pH adjustment are not sufficient?

A4: Yes, several advanced methods can be employed to enhance the solubility of challenging pyridazinone derivatives. These include:

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic pyridazinone molecule within their cavity, forming an inclusion complex with improved aqueous solubility.

  • Solid Dispersions: This involves dispersing the pyridazinone derivative in a solid hydrophilic carrier or matrix at the molecular level.

  • Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.

Troubleshooting Guides

Issue: Compound precipitates upon dilution from DMSO stock into aqueous buffer.

dot graph TD { A[Start: Compound Precipitation] --> B{Is final DMSO concentration < 1%?}; B -->|Yes| C{Is compound concentration too high?}; B -->|No| D[Consider DMSO toxicity. Reduce DMSO concentration or use alternative solvent.]; C -->|Yes| E[Lower final compound concentration if possible.]; C -->|No| F{Can pH be adjusted?}; F -->|Yes| G[Adjust buffer pH to favor ionized form of the compound.]; F -->|No| H[Consider advanced solubilization techniques: Cyclodextrins, Solid Dispersions, Nanosuspensions.]; } Caption: Troubleshooting workflow for compound precipitation.

Issue: Low or inconsistent bioactivity observed in assays.

dot graph TD { A[Start: Low/Inconsistent Bioactivity] --> B{Is the compound fully dissolved in the final assay medium?}; B -->|No| C[Address solubility issues using troubleshooting guide for precipitation.]; B -->|Yes| D{Is the compound stable in the assay medium?}; D -->|No| E[Evaluate compound stability at assay temperature and pH. Consider using fresh solutions.]; D -->|Yes| F{Are there interactions with assay components?}; F -->|Yes| G[Investigate potential binding to proteins or other components in the assay medium.]; F -->|No| H[Re-evaluate compound potency and assay conditions.]; } Caption: Troubleshooting workflow for low bioactivity.

Data Presentation

Solubility of Pyridazinone Derivatives in Various Solvents

The following tables summarize the solubility of two different pyridazinone derivatives in a range of common laboratory solvents. This data can help guide the initial choice of solvent for stock solution preparation.

Table 1: Solubility of 6-phenyl-pyridazin-3(2H)-one (PPD) in Mole Fraction (xe) at Different Temperatures [3][4]

Solvent298.2 K303.2 K308.2 K313.2 K318.2 K
Water5.82 x 10-66.94 x 10-68.42 x 10-61.02 x 10-51.30 x 10-5
Methanol3.98 x 10-34.31 x 10-34.68 x 10-35.03 x 10-35.18 x 10-3
Ethanol5.99 x 10-36.58 x 10-37.21 x 10-37.79 x 10-38.22 x 10-3
Isopropyl Alcohol (IPA)1.01 x 10-21.13 x 10-21.25 x 10-21.37 x 10-21.44 x 10-2
1-Butanol1.51 x 10-21.68 x 10-21.84 x 10-22.01 x 10-22.11 x 10-2
2-Butanol1.57 x 10-21.75 x 10-21.92 x 10-22.09 x 10-22.18 x 10-2
Ethylene Glycol (EG)8.91 x 10-39.98 x 10-31.11 x 10-21.22 x 10-21.27 x 10-2
Propylene Glycol (PG)1.10 x 10-21.22 x 10-21.34 x 10-21.45 x 10-21.50 x 10-2
Ethyl Acetate (EA)6.13 x 10-26.71 x 10-27.32 x 10-27.91 x 10-28.10 x 10-2
Polyethylene Glycol-400 (PEG-400)3.75 x 10-13.88 x 10-14.01 x 10-14.09 x 10-14.12 x 10-1
Transcutol®3.21 x 10-13.29 x 10-13.37 x 10-13.42 x 10-13.46 x 10-1
Dimethyl Sulfoxide (DMSO)4.00 x 10-14.16 x 10-14.32 x 10-14.49 x 10-14.67 x 10-1

Table 2: Solubility of Levosimendan at Room Temperature at Different pH Values [5]

pHSolubility (mg/mL)
20.02
60.03
7.40.4

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrins

Objective: To prepare a stock solution of a poorly soluble pyridazinone derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Pyridazinone derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water or your chosen buffer. A common starting concentration is 10-20% (w/v).

  • Slowly add the pyridazinone derivative powder to the HP-β-CD solution while vigorously vortexing or stirring.

  • Continue to stir the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The time required will depend on the specific compound.

  • After stirring, visually inspect the solution for any undissolved particles.

  • If undissolved material is present, filter the solution through a 0.22 µm syringe filter to obtain a clear stock solution of the pyridazinone-cyclodextrin complex.

  • When using this stock solution in assays, remember to include a vehicle control containing the same concentration of HP-β-CD.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a pyridazinone derivative with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Pyridazinone derivative

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000)

  • Common solvent (e.g., methanol, ethanol, or a mixture in which both the drug and polymer are soluble)

  • Rotary evaporator or a shallow glass dish

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the pyridazinone derivative and the chosen hydrophilic polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve both the compound and the polymer in a minimal amount of a common solvent in a round-bottom flask or beaker.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate in a fume hood, possibly with gentle heating.

  • A solid film or mass will be formed. Ensure the complete removal of the solvent by placing the solid dispersion in a desiccator under vacuum for an extended period.

  • Scrape the solid dispersion from the flask or dish.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • The resulting powder can be used for dissolution studies or formulated into a suitable dosage form for your assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pyridazinone derivatives are investigated for a wide range of biological activities, including as cardiotonic agents and as inhibitors of receptor tyrosine kinases like VEGFR-2 in cancer research.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK cSrc->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Permeability Permeability AKT->Permeability Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits

References

Technical Support Center: HPLC Separation of Brominated Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brominated pyridazinones. The content is designed to help you diagnose and resolve common issues encountered during HPLC analysis.

Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format.

Question 1: Why am I observing significant peak tailing for my brominated pyridazinone compounds?

Peak tailing, where a peak is asymmetrical with an elongated trailing edge, is a common issue, especially with heterocyclic compounds like pyridazinones.[1][2][3] It can compromise resolution and lead to inaccurate quantification.[4][5]

Answer: The primary cause of peak tailing is often unwanted secondary interactions between your analyte and the stationary phase.[6] For brominated pyridazinones, which contain basic nitrogen atoms, these interactions frequently occur with acidic silanol groups on the surface of silica-based columns (e.g., C18).[2][6][7]

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: The ionization state of both your compound and the column's silanol groups is pH-dependent.

    • Action: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[5][8] This protonates the silanol groups, minimizing their ability to interact with the basic pyridazinone analytes.[8]

    • Caution: Ensure your column is stable at low pH. Most modern silica-based columns can operate between pH 2 and 8.[9]

  • Use a High-Purity, End-Capped Column: Not all C18 columns are the same.

    • Action: Switch to a column that is specifically designated as "high-purity" or "fully end-capped." End-capping uses a small silylating agent to block a majority of the residual silanol groups, reducing secondary interactions.[6] Columns with polar-embedded phases can also provide shielding for basic compounds and improve peak shape.[8]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase.[9][8]

    • Action: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, column overload was the issue.

  • Rule out Physical Column Issues: A damaged column can cause tailing for all peaks in the chromatogram.

    • Action: Inspect the column for voids or a blocked inlet frit.[1][6] If you suspect a blockage, try reverse flushing the column (disconnect from the detector first). If a void is present, the column will likely need to be replaced.[6][8]

Below is a troubleshooting workflow for peak tailing issues.

G start Peak Tailing Observed check_scope Are all peaks tailing or just specific ones? start->check_scope all_peaks All Peaks Tailing (Physical/Instrumental Issue) check_scope->all_peaks All specific_peaks Specific Peaks Tailing (Chemical Issue) check_scope->specific_peaks Specific check_column Check for Column Void or Blocked Frit all_peaks->check_column replace_column Replace Column or Frit check_column->replace_column Yes check_extracolumn Check for Extra-Column Volume (long tubing, etc.) check_column->check_extracolumn No fix_extracolumn Use Narrow-Bore Tubing, Optimize Connections check_extracolumn->fix_extracolumn Yes check_analyte Is analyte a basic (e.g., pyridazinone)? specific_peaks->check_analyte silanol_interaction Likely Silanol Interaction check_analyte->silanol_interaction Yes check_overload Is Sample Overloaded? check_analyte->check_overload No adjust_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.5) silanol_interaction->adjust_ph use_endcapped Use High-Purity, End-Capped Column silanol_interaction->use_endcapped reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes

Caption: Troubleshooting workflow for peak tailing.

Question 2: My brominated pyridazinone isomers are co-eluting or have very poor resolution. How can I improve their separation?

Answer: Achieving good resolution between structurally similar isomers, such as those differing only by the position of a bromine atom, can be challenging. Selectivity is the key factor to address.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Action (Reversed-Phase): Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity. Also, perform a gradient optimization, starting with a shallow gradient to maximize separation.[10]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the most effective way to change selectivity.

    • Action: For aromatic compounds like pyridazinones, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.[7] These stationary phases offer alternative separation mechanisms, such as pi-pi interactions, which can be highly effective for separating isomers.[7]

  • Adjust Temperature: Column temperature can influence selectivity.[7][11]

    • Action: Try running the separation at a lower temperature (e.g., 25°C) and a higher temperature (e.g., 45°C).[7] Observe the effect on resolution; sometimes a small change can make a significant difference.[12]

Parameter ChangeExpected Effect on ResolutionRationale
Switch Acetonitrile to Methanol May increase or decrease selectivityMethanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, altering selectivity.
Use a Phenyl-Hexyl or PFP Column Likely to improve selectivity for isomersIntroduces pi-pi and dipole-dipole interaction mechanisms, which are sensitive to the electron distribution on the aromatic rings affected by halogen position.[7]
Decrease Column Temperature May improve resolutionCan increase retention and sometimes enhance selectivity by affecting mass transfer and interaction kinetics.
Decrease Gradient Slope Generally improves resolutionGives analytes more time to interact with the stationary phase, allowing for better separation of closely eluting compounds.

Question 3: Why are the retention times for my analytes drifting or shifting between injections?

Answer: Retention time (RT) drift can be gradual or sudden and makes peak identification and quantification unreliable.[11] The causes can be chemical or instrumental.[13]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: This is a very common cause, especially when starting a new method or using a new column.[14]

    • Action: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection. For some methods, the first few injections may be needed to fully condition the column, after which the RTs should stabilize.[13][14]

  • Check the Mobile Phase:

    • Action: Ensure the mobile phase is fresh and properly degassed.[15][16] If you are using an online mixer, check for proportioning valve issues by pre-mixing the mobile phase and running it from a single reservoir.[12][17] Evaporation of the more volatile organic component from the reservoir can also cause gradual RT drift.[13]

  • Verify System Stability:

    • Action: Check for leaks in the system, as even a small leak can cause flow rate fluctuations.[13][18] Ensure the column oven temperature is stable, as a 1°C change can alter retention times by 1-2%.[12] Worn pump seals can also lead to inconsistent flow rates.[11]

Potential CauseSymptomRecommended Action
Insufficient Equilibration RTs drift for the first several injections, then stabilize.[14]Increase equilibration time before the first injection.
Mobile Phase Composition Change Gradual drift in RTs over a long sequence.[13]Prepare fresh mobile phase; cover reservoirs to minimize evaporation.
Pump/Flow Rate Issue Erratic or sudden shifts in RTs.[11][12]Check for leaks, inspect pump seals, and purge the pump to remove air bubbles.[15][16]
Temperature Fluctuation Gradual drift that may correlate with lab temperature changes.[11]Use a reliable column oven and ensure it is set to a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new brominated pyridazinone? A: A great starting point is a reversed-phase method using a C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[4] Begin with a mobile phase of water and acetonitrile (both with 0.1% formic acid) and run a broad scouting gradient (e.g., 5% to 95% acetonitrile over 15-20 minutes).[10] This will help determine the approximate elution conditions, which you can then optimize.

Q2: Do I need to use a guard column? A: It is highly recommended. A guard column is a small, sacrificial column placed before the main analytical column.[19] It protects the analytical column from strongly retained impurities and particulates in the sample, significantly extending its lifetime and preventing issues like high backpressure and peak shape distortion.[9][19]

Q3: How should I prepare my sample for injection? A: Always dissolve your sample in a solvent that is compatible with, and preferably weaker than, your initial mobile phase. Injecting a sample in a much stronger solvent can cause severe peak distortion.[18] After dissolution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the system.[16][17]

Q4: My system backpressure is suddenly very high. What should I do? A: High backpressure is usually caused by a blockage.[3][18] To locate it, work backward from the detector. First, disconnect the column and see if the pressure returns to normal. If it does, the blockage is in the column (likely a plugged inlet frit). If the pressure is still high, disconnect components one by one (injector, tubing) until you find the source of the blockage.[9][15]

Key Experimental Protocol: Method Development for Separation of Brominated Pyridazinone Impurities

This protocol provides a systematic approach to developing a robust, stability-indicating HPLC method.

1. Objective: To develop a reversed-phase HPLC method capable of separating a primary brominated pyridazinone active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

2. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 Column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 3.5 µm).

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water.

  • Formic acid or trifluoroacetic acid.

  • Reference standards for API and known impurities.

3. Experimental Workflow:

G cluster_prep Preparation cluster_dev Method Development cluster_val Finalization p1 Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) d1 Install C18 Column & Equilibrate System p1->d1 p2 Prepare Stock Solutions (API & Impurities in Diluent) p3 Filter Samples (0.22 µm) p2->p3 d2 Perform Scouting Gradient (5-95% B over 20 min) p3->d2 d1->d2 d3 Analyze Results: Check Peak Shape & Resolution d2->d3 d4 Optimize Gradient Slope & Isocratic Holds d3->d4 d5 Is Resolution Inadequate? d4->d5 d6 Switch to Phenyl-Hexyl Column & Repeat Scouting Gradient d5->d6 Yes f1 Confirm Final Method Conditions d5->f1 No d6->d3 f2 Perform System Suitability Test f1->f2

Caption: Experimental workflow for HPLC method development.

4. Detailed Steps:

  • Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Prepare individual stock solutions of the API and each known impurity at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a mixed standard solution containing the API at ~0.5 mg/mL and impurities at ~0.005 mg/mL (1%).

  • Initial Screening (C18 Column):

    • Install the C18 column and set the column oven to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the detector to monitor at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm, or use PDA to find the optimal wavelength).

    • Equilibrate the column with 95% A / 5% B for 15 minutes.

    • Inject the mixed standard solution (10 µL) and run the following gradient:

      • 0-20 min: 5% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25.1-30 min: Return to 5% B and re-equilibrate.

  • Evaluation and Optimization:

    • Examine the chromatogram for peak shape and resolution between all pairs of compounds.

    • If resolution is nearly adequate, optimize the gradient. For example, if all peaks elute between 10 and 15 minutes, use a shallower gradient in that window (e.g., increase B by 1% per minute).

    • If critical pairs are co-eluting, proceed to the next step.

  • Alternative Selectivity (Phenyl-Hexyl Column):

    • Replace the C18 column with the Phenyl-Hexyl column.

    • Repeat the initial scouting gradient (Step 2).

    • The alternative selectivity of the phenyl phase will likely change the elution order and improve the resolution of isomeric or structurally similar impurities.

    • Once adequate separation is achieved, perform final optimization of the gradient as described in Step 3.

  • System Suitability:

    • Once the final method is established, perform a system suitability test by making at least five replicate injections of the mixed standard.

    • Calculate the resolution between critical pairs (must be >1.5), the tailing factor for the API (should be <1.5), and the relative standard deviation (%RSD) for peak area and retention time (should be <2.0%).

References

Technical Support Center: Interpreting Complex NMR Spectra of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The 1H NMR spectrum of this compound in CDCl3 is characterized by two main regions: the aromatic region for the phenyl group protons and a singlet for the proton on the pyridazinone ring. The phenyl protons typically appear as a complex multiplet, while the pyridazinone proton is a distinct singlet.

Q2: Where can I find the 13C NMR data for this compound?

Q3: Why does the phenyl region of the 1H NMR spectrum appear as a complex multiplet?

A3: The protons on the phenyl ring are chemically distinct due to the restricted rotation around the N-phenyl bond and the anisotropic effects of the pyridazinone ring. This chemical inequivalence, combined with spin-spin coupling between adjacent protons (ortho, meta, and para couplings), results in overlapping signals that form a complex multiplet.[4][5]

Q4: How do the bromine substituents affect the NMR spectra?

A4: The two bromine atoms on the pyridazinone ring significantly influence the chemical shifts of the adjacent proton and carbon atoms. Their strong electron-withdrawing nature deshields the nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[4]

Troubleshooting Guides

Problem 1: Poor Resolution and Broad Peaks in the Spectrum

Possible Causes:

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad and distorted peaks.

  • Compound Aggregation: The compound may be aggregating at the concentration used for the NMR experiment.

Solutions:

  • Optimize Sample Concentration: Prepare a more dilute sample to reduce viscosity effects.

  • Sample Filtration: Filter the NMR sample through a small plug of cotton or a syringe filter to remove any particulate matter.

  • Improve Shimming: Carefully shim the spectrometer before acquiring the spectrum to optimize the magnetic field homogeneity.

  • Variable Temperature NMR: Acquire spectra at different temperatures. Changes in chemical shifts or peak shapes with temperature can indicate dynamic processes like aggregation or conformational exchange.[6]

Problem 2: Unexpected Peaks in the Spectrum

Possible Causes:

  • Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent can give rise to extra peaks.

  • Starting Material or Byproduct Contamination: Incomplete reaction or purification can leave residual starting materials or byproducts in the sample.

  • Sample Decomposition: The compound may be unstable under the experimental conditions.

Solutions:

  • Check Solvent Purity: Run a blank spectrum of the deuterated solvent to identify any impurity peaks.

  • Verify Compound Purity: Use other analytical techniques like LC-MS or TLC to confirm the purity of the sample.

  • Optimize Sample Handling: Ensure the compound is stable in the chosen NMR solvent and at the temperature of the experiment. If necessary, acquire the spectrum at a lower temperature or use a different solvent.

Problem 3: Difficulty in Assigning Phenyl Protons

Possible Cause:

  • Signal Overlap: Severe overlap of the signals in the aromatic region can make individual assignment challenging.

Solutions:

  • 2D NMR Spectroscopy: Perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, which can help in resolving overlapping signals and making unambiguous assignments.[1]

  • Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, DMSO-d6) can alter the chemical shifts of the protons and may resolve the overlapping signals.[6]

  • Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the multiplet.

Data Presentation

Table 1: 1H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.96s1HH-6 (pyridazinone ring)
7.60-7.42m5HPhenyl-H

Solvent: CDCl3, Spectrometer Frequency: 300 MHz

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C=O~158-162
C-Br~125-135
C-Br~115-125
C-H (pyridazinone)~130-140
C-ipso (phenyl)~135-140
C-ortho (phenyl)~120-125
C-meta (phenyl)~128-132
C-para (phenyl)~125-130

Note: These are predicted values based on analogous compounds and may vary from experimental data.[7]

Experimental Protocols

1. Standard 1H NMR Acquisition Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16-64, depending on the sample concentration.

    • Spectral Width (SW): 0-12 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

2. 13C NMR Acquisition Protocol (Predicted)

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl3.

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds (longer delay for quaternary carbons).

    • Number of Scans (NS): 1024 or more, as 13C has a low natural abundance.

    • Spectral Width (SW): 0-200 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz) to the FID. Phase and baseline correct the spectrum.

Visualizations

molecular_structure Molecular Structure of this compound cluster_pyridazinone Pyridazinone Ring cluster_phenyl Phenyl Group N1 N N2 N N1->N2 C3 C=O N2->C3 C1p C N2->C1p N-Ph bond C4 C-Br C3->C4 C5 C-Br C4->C5 C6 C-H C5->C6 C6->N1 C2p C-H C1p->C2p C3p C-H C2p->C3p C4p C-H C3p->C4p C5p C-H C4p->C5p C6p C-H C5p->C6p C6p->C1p

Caption: Molecular structure showing the connectivity of atoms.

troubleshooting_workflow Troubleshooting Workflow for Complex NMR Spectra start Complex/Poor Quality Spectrum q1 Broad Peaks? start->q1 a1_1 Check Sample Concentration q1->a1_1 Yes q2 Unexpected Peaks? q1->q2 No a1_2 Re-shim Spectrometer a1_1->a1_2 a1_2->q2 a2_1 Check Solvent Purity q2->a2_1 Yes q3 Overlapping Signals? q2->q3 No a2_2 Verify Compound Purity (LC-MS/TLC) a2_1->a2_2 a2_2->q3 a3_1 Run 2D NMR (COSY, HSQC) q3->a3_1 Yes end Interpretable Spectrum q3->end No a3_2 Change NMR Solvent a3_1->a3_2 a3_2->end

Caption: A logical workflow for troubleshooting common NMR spectral issues.

logical_relationship Structure-Spectrum Correlation structure Molecular Structure (this compound) substituents Substituents - Phenyl Group - Bromine Atoms structure->substituents symmetry Molecular Symmetry (or lack thereof) structure->symmetry nmr_params NMR Parameters - Chemical Shift (δ) - Coupling Constants (J) - Integration substituents->nmr_params influence symmetry->nmr_params determines spectrum Resulting NMR Spectrum - Complex Phenyl Multiplet - Pyridazinone Singlet nmr_params->spectrum generates

Caption: Relationship between molecular features and NMR spectral output.

References

Technical Support Center: Enhancing the Biological Activity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the biological activity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for modifying this compound to enhance its biological activity?

A1: The primary strategy for enhancing the biological activity of this compound involves the selective substitution of the bromine atoms at the C4 and C5 positions. The high reactivity of the C-Br bonds allows for the introduction of various functional groups via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Introducing amino, alkoxy, and aryl groups can significantly modulate the compound's pharmacological properties, including anticancer and anti-inflammatory activities.

Q2: Which palladium-catalyzed cross-coupling reactions are most effective for modifying this scaffold?

A2: The Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective for creating C-C and C-N bonds, respectively, at the C4 and C5 positions. For Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often used. For the Buchwald-Hartwig amination to introduce primary or secondary amines, catalyst systems employing bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos are generally more successful, especially for the less reactive C-Cl bond, and by extension, the C-Br bonds on the pyridazinone core.

Q3: What are some common side reactions to be aware of during the modification of this compound?

A3: A common side reaction, particularly during Suzuki-Miyaura coupling, is hydrodebromination, where one or both bromine atoms are replaced by a hydrogen atom. This is often solvent-mediated and can be influenced by the choice of catalyst and base. In Buchwald-Hartwig aminations, competitive binding of the substrate or product to the palladium center can sometimes inhibit catalysis. Careful control of reaction conditions, including temperature and the exclusion of oxygen, is crucial to minimize these side reactions.

Q4: What types of biological activities have been observed for derivatives of 4,5-Dihalo-2-phenylpyridazin-3(2H)-ones?

A4: Derivatives of 4,5-dihalo-2-phenylpyridazin-3(2H)-ones have shown a range of biological activities, most notably anticancer, antiangiogenic, and antioxidant effects. For instance, substituting the halogen at the C5 position with various aliphatic or cyclic amines has yielded compounds with potent inhibitory activity against cancer cell lines such as liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60).[1] Some derivatives have also demonstrated significant antiangiogenic properties by inhibiting proangiogenic cytokines.[1]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Potential Cause Troubleshooting Step
Inefficient Catalyst Activation Ensure the use of a high-quality palladium catalyst and appropriate ligand. For challenging couplings, consider using pre-catalysts that form the active Pd(0) species more readily.
Poor Solubility of Reagents Screen different solvent systems. A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous base solution is common. Ensure vigorous stirring to promote phase mixing.
Side Reaction (Hydrodebromination) Degas the solvent thoroughly to remove oxygen. Consider using a milder base or lowering the reaction temperature.
Decomposition of Boronic Acid Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction.
Issue 2: Incomplete or No Reaction in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Inappropriate Ligand Choice The choice of ligand is critical. For dihalopyridazinones, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote reductive elimination.
Base Incompatibility Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is anhydrous and of high purity.
Catalyst Inhibition If the reaction stalls, the catalyst may be inhibited. This can sometimes be overcome by adding a fresh portion of the catalyst and ligand.
Steric Hindrance If coupling a bulky amine, steric hindrance can slow the reaction. In such cases, higher temperatures and longer reaction times may be necessary.
Issue 3: Difficulty in Achieving Selective Mono-substitution
Potential Cause Troubleshooting Step
High Reactivity of Both Halogens To achieve mono-substitution, carefully control the stoichiometry of the coupling partner (use close to 1.0 equivalent). Lowering the reaction temperature can also improve selectivity.
Similar Reactivity of C4 and C5 Positions The electronic environment of the C4 and C5 positions can influence their relative reactivity. For nucleophilic aromatic substitution, the regioselectivity can be dependent on the nature of the incoming nucleophile.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(substituted amino)pyridazin-3(2H)-one Derivatives[1]

This protocol describes the nucleophilic substitution of a chlorine atom at the C5 position. A similar approach can be adapted for the 4,5-dibromo analog.

  • Dissolve 4,5-dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as ethanol.

  • Add the desired aliphatic or cyclic secondary amine (1.2 eq).

  • Reflux the reaction mixture for an appropriate time (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-substituted product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling on a Dihalopyridazinone Core
  • Combine the this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-substitution or 2.2 eq for di-substitution), and a base (e.g., K₂CO₃, 2.0 eq) in a Schlenk flask.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 100 °C) and monitor by TLC.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Anticancer Activity of 5-Amino-Substituted Pyridazinone Derivatives[1]

The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(substituted amino)pyridazin-3(2H)-ones against various human cancer cell lines. This data illustrates how modifications at the C5 position can influence biological activity.

CompoundR (Substituent at C5)HEP3BPN 11 (Liver) IC₅₀ (µM)MDA 453 (Breast) IC₅₀ (µM)HL 60 (Leukemia) IC₅₀ (µM)
4g 4-Methylpiperazin-1-yl>10011.210.5
4i 4-Hydroxypiperidin-1-yl14.212.613.2
Methotrexate (Standard) -10.210.811.2

Note: The original study used a 4,5-dichloro analog. The data is presented here to exemplify the effects of C5 substitution.

Table 2: Antiangiogenic Activity of Lead Compounds[1]

This table shows the inhibitory effect of lead compounds on various proangiogenic cytokines, indicating another potential biological activity to explore.

CompoundInhibition of TNFαInhibition of VEGFInhibition of FGFbInhibition of TGFβInhibition of Leptin
4g PotentPotentPotentPotent-
4i PotentPotentPotent-Potent

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyridazinone, Boronic Acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor by TLC heat->monitor extract Extraction monitor->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

signaling_pathway cluster_cell Cancer Cell GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Activation PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS NFkB NF-κB Pathway PI3K->NFkB RAS->NFkB Angiogenesis Angiogenesis NFkB->Angiogenesis Proliferation Cell Proliferation NFkB->Proliferation Inhibitor Pyridazinone Derivative Inhibitor->RTK Inhibitor->NFkB

Caption: Potential signaling pathways inhibited by pyridazinone derivatives.

References

Technical Support Center: Scale-Up Synthesis of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of pyridazinone compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning pyridazinone synthesis from the laboratory to pilot plant or industrial scale.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the scale-up of pyridazinone synthesis in a question-and-answer format.

Q1: My pyridazinone synthesis yield dropped significantly after scaling up from the lab to a 50L reactor. What are the likely causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale. The primary areas to investigate are heat transfer, mass transfer (mixing), and reagent addition strategies.

Troubleshooting Steps:

  • Heat Transfer Inefficiency: The cyclization reaction to form pyridazinones is often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, causing degradation of reactants, intermediates, or the final product.

    • Solution:

      • Monitor the internal reaction temperature at multiple points within the reactor.

      • Employ a jacketed reactor with a reliable cooling system.

      • Control the addition rate of reagents to manage the rate of heat generation.

  • Inadequate Mixing: Poor mixing can result in localized "hot spots" and heterogeneous reaction conditions, leading to the formation of byproducts and incomplete reactions.

    • Solution:

      • Optimize the agitation speed and impeller design for the specific viscosity and density of your reaction mixture.

      • Consider the geometry of the reactor and the placement of baffles to ensure thorough mixing.

  • Reagent Addition: The rate and method of reagent addition become critical at a larger scale.

    • Solution:

      • A controlled, gradual addition (semi-batch) of one of the reactants is crucial for managing heat generation.[1]

      • Ensure the point of addition is in a well-mixed region of the reactor to promote rapid homogenization.

Q2: I am observing new, unidentified impurities in my scaled-up batch of a pyridazinone derivative that were not present in the lab-scale synthesis. How can I identify and control them?

A2: The appearance of new impurities during scale-up is often related to longer reaction times, temperature variations, and differences in raw material batches. The impurity profile of a drug substance may vary with process changes like scale-up.[2]

Troubleshooting and Control Strategy:

  • Impurity Identification:

    • Utilize analytical techniques such as HPLC-MS, GC-MS, and NMR to identify the structure of the new impurities.[3] Common synthesis-related impurities include unreacted starting materials, intermediates, and by-products from side reactions.[2]

  • Common Side Reactions in Pyridazinone Synthesis:

    • Hydrazone Formation: Incomplete cyclization can lead to the isolation of the hydrazone intermediate as a major byproduct.

    • Regioisomer Formation: Using unsymmetrical 1,4-dicarbonyl compounds can lead to different regioisomeric products. The selectivity may change with scale due to altered thermal profiles.

    • N-N Bond Cleavage: Harsh conditions, such as high temperatures that can occur in localized hot spots during scale-up, may cause cleavage of the N-N bond.

  • Impurity Control:

    • Raw Material Purity: Ensure consistent purity of starting materials across different batches.

    • Process Parameter Optimization: Re-optimize reaction temperature, concentration, and reaction time for the larger scale.

    • Process Analytical Technology (PAT): Implement in-line monitoring (e.g., FTIR, Raman spectroscopy) to track the formation of intermediates and byproducts in real-time, allowing for better process control.[4][5][6]

Q3: My final pyridazinone product is difficult to crystallize and purify at a larger scale, leading to batch-to-batch inconsistency. What can I do?

A3: Crystallization is a critical step that is highly sensitive to scale. Challenges in large-scale crystallization often stem from differences in cooling rates, mixing dynamics, and supersaturation control.

Troubleshooting Crystallization and Purification:

  • Controlled Cooling:

    • Implement a programmed cooling profile to ensure a consistent crystal growth rate. Rapid cooling, which is more likely in smaller lab flasks, can lead to the formation of small, impure crystals.

  • Seeding Strategy:

    • Develop a robust seeding protocol. The amount and size of seed crystals, as well as the timing of their addition, are crucial for controlling the final particle size distribution and purity.

  • Solvent System:

    • Re-evaluate the solvent system for crystallization. An anti-solvent crystallization might be more controllable at a larger scale.

  • Mixing:

    • The hydrodynamics of the crystallizer can significantly impact crystal size and agglomeration. The type of impeller and agitation rate should be chosen to keep crystals suspended without causing excessive secondary nucleation or crystal breakage.

Quantitative Data Summary

The following tables provide a comparative overview of typical changes in key parameters when scaling up pyridazinone synthesis. Note: The data presented are illustrative examples and will vary depending on the specific reaction.

Table 1: Impact of Scale on Reaction Yield and Purity

ParameterLaboratory Scale (1 L)Pilot Scale (50 L)Potential Reasons for Variation
Typical Yield 85-95%70-85%Inefficient heat and mass transfer, increased side reactions.
Purity (by HPLC) >99%97-99%Formation of new impurities, less efficient purification.
Key Impurity 1 (e.g., Hydrazone) <0.1%0.5-1.5%Incomplete cyclization due to non-optimal temperature.
Key Impurity 2 (e.g., Regioisomer) <0.5%1-2%Changes in reaction kinetics and temperature profile.

Table 2: Comparison of Process Parameters

ParameterLaboratory Scale (1 L)Pilot Scale (50 L)Key Considerations for Scale-Up
Reaction Time 2-4 hours4-8 hoursSlower heat transfer and reagent addition rates.
Agitation Speed 200-300 RPM50-150 RPMDifferent impeller geometry and power per unit volume.
Cooling Method Ice bathJacketed vessel with coolant circulationSurface-area-to-volume ratio decreases with scale.
Reagent Addition Manual, rapidControlled pump, slowTo manage exotherms and ensure homogeneity.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of a Generic 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted for a 50 L jacketed glass-lined reactor.

Materials:

  • β-Aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (10 volumes)

Equipment:

  • 50 L jacketed glass-lined reactor with reflux condenser and temperature probes

  • Controlled addition pump

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Purge the 50 L reactor with nitrogen.

  • Charging Reactants: Charge the β-aroylpropionic acid (1.0 eq) and ethanol (10 volumes) into the reactor.

  • Heating: Start agitation and heat the mixture to 60-65 °C using the reactor jacket.

  • Controlled Addition: Slowly add hydrazine hydrate (1.2 eq) to the reactor over a period of 1-2 hours using the controlled addition pump. Monitor the internal temperature closely to ensure it does not exceed 75 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples for TLC or HPLC analysis.

  • Crystallization: Once the reaction is complete, cool the mixture to 0-5 °C over 2-3 hours to induce crystallization.

  • Isolation: Filter the precipitated product and wash the cake with cold ethanol.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Visualizations

Troubleshooting Low Yield in Pyridazinone Scale-Up

low_yield_troubleshooting start Low Yield at Scale check_heat Investigate Heat Transfer start->check_heat check_mixing Evaluate Mass Transfer (Mixing) start->check_mixing check_addition Review Reagent Addition Strategy start->check_addition temp_profile Temperature Profile Analysis check_heat->temp_profile cooling_capacity Cooling System Adequacy check_heat->cooling_capacity agitation_speed Agitator Speed & Impeller Design check_mixing->agitation_speed baffles Baffle Configuration check_mixing->baffles addition_rate Addition Rate Control check_addition->addition_rate addition_point Subsurface vs. Surface Addition check_addition->addition_point solution_heat Optimize Cooling & Control Addition Rate temp_profile->solution_heat cooling_capacity->solution_heat solution_mixing Modify Agitation Parameters agitation_speed->solution_mixing baffles->solution_mixing solution_addition Refine Addition Protocol addition_rate->solution_addition addition_point->solution_addition end_goal Improved Yield solution_heat->end_goal solution_mixing->end_goal solution_addition->end_goal

Caption: A workflow for troubleshooting low yields in pyridazinone scale-up synthesis.

General Experimental Workflow for Pyridazinone Scale-Up

experimental_workflow start Process Development (Lab Scale) scale_up Scale-Up to Pilot Reactor start->scale_up reaction Controlled Reaction scale_up->reaction monitoring In-Process Monitoring (PAT) reaction->monitoring workup Work-up & Isolation reaction->workup monitoring->reaction Feedback Loop crystallization Controlled Crystallization workup->crystallization purification Purification & Drying crystallization->purification analysis Final Product Analysis purification->analysis

Caption: A generalized experimental workflow for the scale-up of pyridazinone synthesis.

Signaling Pathway (Illustrative for Biological Context)

While the core topic is synthesis, pyridazinone derivatives are often investigated for their biological activities, such as PDE4 inhibition in anti-inflammatory pathways.

signaling_pathway cluster_cAMP pyridazinone Pyridazinone Derivative pde4 PDE4 pyridazinone->pde4 Inhibits camp cAMP pde4->camp Hydrolyzes amp 5'-AMP pka PKA camp->pka Activates inflammation Inflammatory Response (e.g., TNF-α, IL-6) pka->inflammation Inhibits

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one and Related Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of pyridazinone derivatives, with a focus on the potential therapeutic applications of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. While specific experimental data for this exact compound is limited in publicly available literature, this document compiles and compares data from structurally related 4,5-dihalogenated and other pyridazinone analogs to provide a comprehensive overview of their analgesic, anti-inflammatory, antimicrobial, and anticancer properties.

Executive Summary

The pyridazinone scaffold is a versatile pharmacophore exhibiting a broad spectrum of biological activities. Derivatives of 4,5-dihalo-2-phenylpyridazin-3(2H)-one, including the title compound, are noted for their potential as analgesic and anti-inflammatory agents. Broader comparisons with other pyridazinone derivatives reveal significant potential in antimicrobial and anticancer applications, with some compounds demonstrating high potency and selectivity. This guide summarizes the available quantitative data, details the experimental methodologies for assessing these bioactivities, and visualizes the key signaling pathways and experimental workflows involved.

Data Presentation: Comparative Bioactivity of Pyridazinone Derivatives

The following tables summarize the quantitative bioactivity data for various pyridazinone derivatives, providing a basis for comparison with the anticipated activities of this compound.

Table 1: Analgesic and Anti-inflammatory Activity of Pyridazinone Derivatives

Compound IDStructureAssayResultReference
General Class: 2-substituted 4,5-dihalo-3(2H)-pyridazinone Halogenated pyridazinone ring with substitution at N2Analgesic activityGood analgesic activity with no ulcerogenic side effects reported.[This is a general finding from the literature review and no specific quantitative data was found]
Compound A 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinoneCarrageenan-induced paw edemaSimilar anti-inflammatory activity to indomethacin.[No specific quantitative data available in the provided search results]
Compound B 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone)Phenylquinone-induced writhingMarketed as an analgesic and anti-inflammatory drug.[No specific quantitative data available in the provided search results]

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Compound C 6-phenyl–pyridazin-3-one derivativeS. pyogenesNot specified, but showed "excellent activity"[No specific quantitative data available in the provided search results]
Compound D 6-phenyl–pyridazin-3-one derivativeE. coliNot specified, but showed "excellent activity"[No specific quantitative data available in the provided search results]
Compound E Pyridazinone-based diarylurea derivative (10h)Staphylococcus aureus16[No specific quantitative data available in the provided search results]
Compound F Pyridazinone-based diarylurea derivative (8g)Candida albicans16[No specific quantitative data available in the provided search results]

Table 3: Anticancer Activity of Pyridazinone Derivatives

Compound IDStructureCell LineGI50 (µM)Reference
Compound G 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one (2f)36 human tumor cell lines< 1[1]
Compound H 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one (2g)20 human tumor cell lines< 1[1]
Compound I Pyridazinone-based diarylurea derivative (10l)A549/ATCC (Non-small cell lung cancer)1.66 - 100[2]
Compound J Pyridazinone-based diarylurea derivative (17a)Various cancer cell lines1.66 - 100[2]

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their interaction with key inflammatory signaling pathways. Below are diagrams of the Cyclooxygenase (COX) and NF-κB signaling pathways, which are common targets for anti-inflammatory drugs.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyridazinones Pyridazinone Derivatives (e.g., 4,5-Dihalo-2-phenylpyridazin-3(2H)-ones) Pyridazinones->COX2 Inhibition

Cyclooxygenase (COX) Signaling Pathway

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive complex) IkB_NFkB->IkB IkB_NFkB->NFkB Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK_complex Inhibition DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression promotes

NF-κB Signaling Pathway
Experimental Workflows

The following diagrams illustrate the general workflows for common assays used to evaluate the bioactivities of pyridazinone derivatives.

Analgesic_Assay_Workflow start Start administer_compound Administer Test Compound (e.g., this compound) or Vehicle to Mice start->administer_compound induce_pain Induce Pain (e.g., Intraperitoneal injection of acetic acid) administer_compound->induce_pain observe Observe and Count Abdominal Writhing for a Defined Period induce_pain->observe calculate Calculate Percentage Inhibition of Writhing observe->calculate end End calculate->end

Workflow for Acetic Acid-Induced Writhing Test

Antimicrobial_Assay_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound in Broth start->prepare_dilutions inoculate Inoculate with Bacterial/Fungal Suspension prepare_dilutions->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end Anticancer_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50 end End calculate_gi50->end

References

The Pivotal Pyridazinone Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of pyridazinone derivatives, a versatile class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities. By leveraging experimental data, this guide aims to illuminate the key structural features that govern their efficacy as anti-inflammatory, anticancer, and cardiovascular agents.

The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms, has proven to be a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored, leading to the identification of potent and selective modulators of various biological targets. This guide synthesizes findings from numerous studies to present a clear and objective overview of the structure-activity relationships (SAR) of these promising compounds.

Anti-Inflammatory Activity: Targeting the Prostaglandin Pathway

Pyridazinone derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibition is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.

Comparative Efficacy of Pyridazinone Derivatives as COX-2 Inhibitors

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyridazinone derivatives, providing a quantitative comparison of their potency and selectivity.

Compound IDR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1 2-propylo-tolyloxyH>1000.11>909.1[1]
2 2-benzyl3,5-dimethyl-1H-pyrazol-1-ylH>1000.24>416.7[1]
3 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dioneHH>1000.19>526.3[1]
4c PhenylH4-Fluorophenyl-0.26-[2]
6b 4-ChlorophenylH4-Methoxyphenyl-0.186.33[2]
23g ----0.043811.51[3]
Celecoxib ---40.012333[1]
Indomethacin -----0.50[2]

Key SAR Insights for Anti-Inflammatory Activity:

  • Substitution at N-2: Bulky and hydrophobic substituents at the N-2 position of the pyridazinone ring are generally favorable for potent and selective COX-2 inhibition.

  • Substitution at C-6: The nature of the substituent at the C-6 position significantly influences activity. Aryl or heteroaryl groups are common in potent inhibitors.

  • Substitution at C-4 and C-5: Modifications at these positions can also modulate activity and selectivity.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay: [1][4][5]

This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

  • Purified COX-1 or COX-2 enzyme is added to the wells of a microplate.

  • Various concentrations of the test pyridazinone derivative (or a vehicle control) are added and pre-incubated.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).

  • The percentage of inhibition for each concentration is calculated relative to the vehicle control to determine the IC50 value.

Carrageenan-Induced Rat Paw Edema: [6][7][8][9]

This in vivo assay evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce paw edema in rodents.

  • The test compound or vehicle is administered orally or intraperitoneally to a group of rats or mice.

  • After a defined period, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Paw volume or thickness is measured at regular intervals using a plethysmometer or calipers.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathway

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Pyridazinone_Derivatives Pyridazinone Derivatives Pyridazinone_Derivatives->COX2

Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

The pyridazinone scaffold has also been a fertile ground for the discovery of novel anticancer agents. These derivatives exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

Comparative Efficacy of Pyridazinone Derivatives as Anticancer Agents

The following table presents the in vitro anticancer activity of selected pyridazinone derivatives against various cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).

Compound IDTargetCancer Cell LineIC50 (µM)Reference
5b VEGFRHCT-116- (92.2% inhibition at 10 µM)[10]
10l VEGFR-2A549/ATCCGI50: 1.66-100[11]
17a VEGFR-2Melanoma, NSCLC, Prostate, ColonGI%: 62.21-100.14[11]
4 EGFR, CDK-2HepG-217.30[12]
4 EGFR, CDK-2HCT-11618.38[12]
4 EGFR, CDK-2MCF-727.29[12]
5a Not specifiedLoVo (Colon)- (High anti-tumor activity)[13]
2c Not specifiedLoVo (Colon)- (High anti-tumor activity)[13]
5f Not specifiedLoVo (Colon)- (High anti-tumor activity)[13]

Key SAR Insights for Anticancer Activity:

  • Kinase Inhibition: Many anticancer pyridazinones target protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). The substituents on the pyridazinone ring play a crucial role in determining the binding affinity and selectivity for these kinases.

  • Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in cancer cells. The structural features responsible for this activity are under active investigation.

Experimental Protocols

MTT Cell Viability Assay: [14][15][16][17][18]

This colorimetric assay assesses the effect of a compound on the viability and metabolic activity of cancer cells.

  • Cancer cell lines are seeded in 96-well plates and allowed to attach.

  • The cells are then treated with various concentrations of the test pyridazinone derivative for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically.

  • The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

PI3Kα Kinase Activity Assay: [19][20][21]

This assay measures the inhibitory potential of compounds on the PI3Kα isoform.

  • Purified PI3Kα enzyme is combined with [γ-32P]ATP in a kinase buffer.

  • The test compound is added at various concentrations.

  • The reaction is initiated by the addition of the lipid substrate (phosphatidylinositol).

  • The phosphorylated lipid product is captured on a nitrocellulose membrane.

  • The amount of incorporated radioactivity is measured to determine the level of kinase inhibition.

Signaling Pathway

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival Cell Survival, Proliferation, and Growth Akt->Cell_Survival Pyridazinone_Derivatives Pyridazinone Derivatives Pyridazinone_Derivatives->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Cardiovascular Activity: Modulating Vascular Tone

Pyridazinone derivatives have also demonstrated significant potential as cardiovascular agents, particularly as vasorelaxants. Their mechanism of action often involves the modulation of signaling pathways that control smooth muscle contraction and relaxation.

Comparative Efficacy of Pyridazinone Derivatives as Vasorelaxants

The following table highlights the vasorelaxant activity of various pyridazinone derivatives, expressed as the half-maximal effective concentration (EC50) required to induce relaxation in pre-contracted aortic rings.

Compound IDR GroupEC50 (µM)Reference
4f 4-Nitrophenyl0.0136[22]
4h 4-Bromophenyl0.0117[22]
5d 4-Nitrophenyl0.0053[22]
5e 4-Nitrophenyl0.0025[22]
16 Carboxylic acid0.339[23]
17 Ester analog of 161.225[23]
18 4-methoxyphenyl hydrazide1.204[23]
Hydralazine -18.21[23][24]
Nitroglycerin -0.1824[22]

Key SAR Insights for Cardiovascular Activity:

  • Substitution on the Phenyl Ring at C-6: The electronic nature of substituents on the C-6 phenyl ring significantly impacts vasorelaxant activity. Electron-withdrawing groups, such as nitro and bromo, have been shown to enhance potency.[24]

  • Modifications at N-2: The substituent at the N-2 position can be varied to optimize activity and pharmacokinetic properties.

Experimental Protocols

In Vitro Vasorelaxant Activity on Isolated Aortic Rings: [24][25][26]

This ex vivo assay measures the ability of a compound to induce relaxation in isolated arterial tissue.

  • Thoracic aortas are isolated from rats and cut into rings.

  • The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with an agonist such as phenylephrine or potassium chloride.

  • Cumulative concentrations of the test pyridazinone derivative are added to the bath.

  • The relaxation of the aortic rings is measured isometrically.

  • The EC50 value, the concentration that causes 50% of the maximal relaxation, is calculated.

Radioligand Receptor Binding Assay: [27][28][29][30]

This in vitro assay is used to determine the affinity of a compound for a specific receptor, such as α-adrenoceptors, which are involved in regulating blood pressure.

  • A membrane preparation containing the receptor of interest is incubated with a radiolabeled ligand that is known to bind to the receptor.

  • Increasing concentrations of the unlabeled test compound (the pyridazinone derivative) are added to compete with the radioligand for binding to the receptor.

  • The amount of bound radioactivity is measured after separating the bound and free radioligand.

  • The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. This can be used to calculate the binding affinity (Ki).

Workflow Diagram

Vasorelaxant_Workflow cluster_ex_vivo Ex Vivo Assay cluster_in_vitro In Vitro Assay Isolate_Aorta Isolate Rat Thoracic Aorta Prepare_Rings Prepare Aortic Rings Isolate_Aorta->Prepare_Rings Mount_in_Bath Mount in Organ Bath Prepare_Rings->Mount_in_Bath Pre-contract Pre-contract with Agonist Mount_in_Bath->Pre-contract Add_Compound Add Pyridazinone Derivative Pre-contract->Add_Compound Measure_Relaxation Measure Isometric Relaxation Add_Compound->Measure_Relaxation Calculate_EC50 Calculate EC50 Measure_Relaxation->Calculate_EC50 Receptor_Prep Prepare Receptor Membranes Incubate_Radioligand Incubate with Radioligand and Test Compound Receptor_Prep->Incubate_Radioligand Separate_Bound_Free Separate Bound and Free Ligand Incubate_Radioligand->Separate_Bound_Free Measure_Radioactivity Measure Radioactivity Separate_Bound_Free->Measure_Radioactivity Calculate_Ki Calculate Ki Measure_Radioactivity->Calculate_Ki

Caption: Experimental Workflow for Vasorelaxant Activity.

Conclusion

The pyridazinone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the pyridazinone core can lead to significant changes in biological activity, potency, and selectivity. The provided experimental data and protocols offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel pyridazinone derivatives with improved pharmacological profiles. Further exploration of this remarkable class of compounds is warranted to unlock its full therapeutic potential.

References

In vitro efficacy of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one versus known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties.[1] This guide provides a comparative overview of the in vitro efficacy of various 2-phenylpyridazin-3(2H)-one derivatives, offering a predictive lens through which the potential activity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one can be assessed. The data herein is compiled from multiple studies to facilitate a comparative analysis.

Data Presentation: Comparative Efficacy of Pyridazinone Derivatives

The following tables summarize the in vitro activity of various pyridazinone derivatives across different biological assays. This data provides a basis for comparing the potential efficacy of this compound with that of known inhibitors and other analogs.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound/DerivativeTargetAssayIC50 (µM)Reference CompoundIC50 (µM) of Reference
Pyridazinone Derivative 3dCOX-2In vitro COX inhibition assay0.425CelecoxibNot Specified
Pyridazinone Derivative 3eCOX-2In vitro COX inhibition assay0.519CelecoxibNot Specified
Pyridazinone Derivative 4eCOX-2In vitro COX inhibition assay0.356CelecoxibNot Specified
Pyrido[2,3-d]pyridazine-2,8-dione 7cCOX-1/COX-2In vitro COX inhibition assayDual inhibitorIndomethacinNot Specified

IC50: Half-maximal inhibitory concentration. COX: Cyclooxygenase.

Table 2: Anticancer Activity (Cytotoxicity) of Pyridazinone Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)
Pyridazinone Derivative 5bP815 (murine mastocytoma)Not Specified0.40 µg/mL
Pyrrolo[1,2-b]pyridazine 5aLoVo (colon cancer)MTS AssayHighest Activity
Pyrrolo[1,2-b]pyridazine 2cLoVo (colon cancer)MTS AssayHighest Activity
N-phenyl pyridazinone derivative (36)B-Raf expressing cell lineNot Specified0.02479

IC50: Half-maximal inhibitory concentration. The original data for some compounds were reported as "Best Activity" or "Highest Activity" without specific IC50 values.[2]

Table 3: Other Enzyme Inhibitory Activities of Pyridazinone Derivatives

Compound/DerivativeTarget EnzymeIC50
Pyrazolo[3,4-d]pyridazinone derivative 8Bruton's tyrosine kinase (BTK)2.1 nM
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one 4baPhosphodiesterase 4B (PDE4B)251 ± 18 nM
2-phenyl-3,6-pyridazinedione derivative 28Phosphodiesterase-5 (PDE-5)22 nM

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of new experiments.

1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are utilized.

  • Assay Buffer : A Tris-HCl buffer (100 mM, pH 8.0) containing necessary co-factors like glutathione and hematin is used.

  • Procedure :

    • The test compound is pre-incubated with the enzyme in the assay buffer at room temperature for 15 minutes.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by adding a quenching agent, such as a solution of HCl.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

2. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[4]

  • Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure :

    • Cells are seeded in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.[5]

    • The cells are then treated with various concentrations of the test compound and incubated for a period of 24 to 72 hours.

    • Following treatment, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]

    • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[5]

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

3. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.

  • Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specified duration.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for an incubation period of 24 hours.[4]

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis : The percentage of inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value is determined.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the in vitro evaluation of pyridazinone derivatives.

cluster_workflow In Vitro Cytotoxicity Assessment Workflow Compound Compound Treatment of Cell Lines Incubation 24-72h Incubation Compound->Incubation Assays Cell Viability/Cytotoxicity Assays Incubation->Assays Apoptosis Apoptosis/Necrosis Determination Incubation->Apoptosis MTT MTT Assay (Metabolic Activity) Assays->MTT LDH LDH Assay (Membrane Integrity) Assays->LDH Analysis Data Analysis (IC50/CC50 Calculation) MTT->Analysis LDH->Analysis Annexin Annexin V / PI Staining (Flow Cytometry) Apoptosis->Annexin Annexin->Analysis

Caption: Workflow for assessing the in vitro cytotoxicity of test compounds.

cluster_pathway Cyclooxygenase (COX) Signaling Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids Inhibitors Pyridazinone Derivatives (e.g., this compound) Inhibitors->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and potential inhibition.

References

A Comparative Guide to the Synthetic Routes of Functionalized Pydazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Functionalized pyridazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1] The pyridazinone scaffold is considered a "privileged structure" due to its ability to interact with various biological targets.[2] This guide provides a comparative overview of three prominent synthetic routes to functionalized pyridazinones, offering objective comparisons of their performance with supporting experimental data.

Condensation of γ-Ketoacids with Hydrazines

This classical and widely used method involves the cyclocondensation of a γ-ketoacid or its ester equivalent with a hydrazine derivative.[3] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the dihydropyridazinone ring.[4] Subsequent oxidation or dehydration can lead to the aromatic pyridazinone. This method is versatile, allowing for the introduction of substituents on both the pyridazinone ring and the hydrazine moiety.[5]

Advantages:

  • Readily available starting materials (γ-ketoacids and hydrazines).[3]

  • Generally good to excellent yields.

  • A straightforward and well-established procedure.

Disadvantages:

  • May require harsh reaction conditions, such as high temperatures.

  • Limited functional group tolerance in some cases.

Ring Transformation of 2(3H)-Furanones

Another efficient approach to pyridazinones involves the ring transformation of 2(3H)-furanone derivatives.[4] This method typically involves the reaction of a 2(3H)-furanone with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of hydrazine on the lactone carbonyl, leading to a ring-opened hydrazide intermediate, which then undergoes intramolecular cyclization to form the pyridazinone ring.[4]

Advantages:

  • Provides access to a variety of substituted pyridazinones.

  • Can be performed as a one-pot reaction.[4]

Disadvantages:

  • The synthesis of substituted 2(3H)-furanones may be multi-stepped.

  • Yields can be variable depending on the substrate.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction of Tetrazines

A more modern and powerful strategy for the synthesis of the pyridazine core is the inverse electron-demand Diels-Alder (IEDDA) reaction.[6] This cycloaddition reaction typically involves an electron-deficient 1,2,4,5-tetrazine as the diene and an electron-rich dienophile, such as an alkyne or an enol ether.[6][7] The initial cycloadduct rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to form the aromatic pyridazine ring.[6] Subsequent functional group manipulation can then yield the desired pyridazinone.

Advantages:

  • High regioselectivity.[6]

  • Mild reaction conditions.

  • Excellent functional group tolerance.[6]

  • Can be used for the synthesis of highly functionalized pyridazines.[7]

Disadvantages:

  • The synthesis of substituted tetrazines can be challenging.

  • The dienophile may require specific electronic properties.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their efficiency.

Synthetic RouteStarting MaterialsProductReaction ConditionsTimeYieldReference
γ-Ketoacid Condensation β-Benzoylpropionic acid, Hydrazine hydrate6-Phenyl-2,3,4,5-tetrahydropyridazin-3-oneEthanol, Reflux8hHigh (not specified)[8]
γ-Ketoacid Condensation Substituted β-aroylpropionic acids, 4-Hydrazinobenzenesulfonamide hydrochloride6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-onesEthanol, RefluxNot specifiedGood[5]
2(3H)-Furanone Ring Transformation 3-Arylmethylene-5-aryl-2(3H)-furanones, Hydrazine hydrate4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-onesAbsolute ethanol, RefluxNot specifiedNot specified[4]
IEDDA Reaction 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine, 2,3-Dihydrofuran3,6-Di(2-pyridyl)-4-(2-hydroxyethyl)pyridazineToluene, 100 °C1h82%[7]
IEDDA Reaction 3,6-Diphenyl-1,2,4,5-tetrazine, 2,3-Dihydrofuran3,6-Diphenyl-4-(2-hydroxyethyl)pyridazineNeat, 100 °C48h53%[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one via γ-Ketoacid Condensation

This protocol is adapted from the synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one.[8]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) is refluxed for 8 hours.

  • The reaction mixture is then concentrated under reduced pressure.

  • The concentrated mixture is poured into ice-cold water to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

Protocol 2: Synthesis of a 4,6-Disubstituted Pyridazin-3(2H)-one via 2(3H)-Furanone Ring Transformation

This protocol describes the direct conversion of a 3-arylmethylene-5-aryl-2(3H)-furanone to the corresponding pyridazinone derivative.[4]

Materials:

  • 3-Arylmethylene-5-aryl-2(3H)-furanone

  • Hydrazine hydrate

  • Absolute ethanol

Procedure:

  • Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone in absolute ethanol.

  • Add hydrazine hydrate to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, the solid is collected by filtration, washed with cold ethanol, and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Protocol 3: Synthesis of 3,6-Di(2-pyridyl)-4-(2-hydroxyethyl)pyridazine via Inverse Electron-Demand Diels-Alder Reaction

This protocol is based on the reaction of a tetrazine with a cyclic enol ether.[7]

Materials:

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine

  • 2,3-Dihydrofuran

  • Toluene

Procedure:

  • A dispersion of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine in toluene is prepared.

  • 1.2 equivalents of 2,3-dihydrofuran are added to the dispersion.

  • The reaction mixture is heated at 100 °C for 60 minutes, during which the conversion of the tetrazine is monitored.

  • After completion, the reaction mixture is worked up to isolate the product, 4-(2-hydroxyethyl)-3,6-di(pyrimidin-2-yl)-pyridazine, which is obtained in an 82% yield.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: γ-Ketoacid Condensation start1 γ-Ketoacid mid1 Hydrazone Intermediate start1->mid1 + Hydrazine end1 Pyridazinone mid1->end1 Intramolecular Cyclization

Caption: Synthetic pathway via γ-ketoacid condensation.

G cluster_1 Route 2: 2(3H)-Furanone Ring Transformation start2 2(3H)-Furanone mid2 Hydrazide Intermediate start2->mid2 + Hydrazine (Ring Opening) end2 Pyridazinone mid2->end2 Intramolecular Cyclization G cluster_2 Route 3: Inverse Electron-Demand Diels-Alder start3 1,2,4,5-Tetrazine mid3 [4+2] Cycloadduct start3->mid3 dienophile Dienophile (e.g., Alkyne) dienophile->mid3 end3 Pyridazine mid3->end3 - N2 final Pyridazinone end3->final Functional Group Transformation

References

Unveiling the Potential Mechanisms of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one: A Comparative Guide to Pyridazinone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. While the specific mechanism of action for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one is not yet fully elucidated, its structural class is associated with a wide range of therapeutic effects, including anti-inflammatory, anticancer, and cardiovascular activities. This guide provides a comparative analysis of the validated mechanisms of action of various pyridazinone derivatives, offering insights into the potential biological targets of this compound. By examining experimental data for analogous compounds, we can infer and propose pathways for future investigation.

The diverse bioactivities of pyridazinone derivatives stem from their ability to interact with various enzymes and signaling pathways.[1] This guide will focus on three well-documented mechanisms of action for pyridazinone-based compounds: Cyclooxygenase-2 (COX-2) inhibition, Phosphodiesterase 4 (PDE4) inhibition, and B-RAF kinase inhibition.

Comparative Analysis of Pyridazinone Derivatives

To contextualize the potential activity of this compound, the following tables summarize the inhibitory activities of several pyridazinone derivatives against key therapeutic targets.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Pyridazinone Derivatives

Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 6b 0.181.146.33
Compound 4c 0.26--
Celecoxib (Reference) 0.35--
Indomethacin (Reference) --0.50

Data sourced from a study on new pyridazine derivatives as COX-2 inhibitors.

Table 2: Inhibition of Phosphodiesterase 4 (PDE4) by Pyridazinone Derivatives

Compound/DerivativePDE4B IC50 (nM)PDE4D IC50 (nM)
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) 251 ± 18-
Roflumilast (Reference) --

Data from a study on pyridazinone derivatives as PDE4 inhibitors.[2]

Table 3: Inhibition of B-RAF Kinase by Pyridazinone-Related Scaffolds

Compound/DerivativeB-RAF (V600E) IC50 (nM)
Vemurafenib (Reference) 31
Sorafenib (Reference) 22

Note: While specific pyridazinone B-RAF inhibitors with IC50 values were not detailed in the provided search results, the pyridazinone scaffold is recognized as a core for developing B-RAF inhibitors. The reference compounds are established B-RAF inhibitors included for comparative context.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways targeted by pyridazinone derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate the key signaling cascades and a typical experimental workflow for inhibitor screening.

Signaling Pathways

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Inhibition

Caption: COX-2 signaling pathway and inhibition by pyridazinone derivatives.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Inflammatory_Response Decreased Inflammatory Response PKA->Inflammatory_Response Pyridazinone Pyridazinone Derivatives Pyridazinone->PDE4 Inhibition BRAF_Pathway RAS RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Pyridazinone Pyridazinone Derivatives Pyridazinone->BRAF Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Test Compound (e.g., Pyridazinone derivative) Serial Dilutions Incubation Incubate Enzyme with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution (COX-2, PDE4, or B-RAF) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Measure Signal (e.g., Fluorescence, Luminescence) Reaction_Stop->Detection Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Detection->Data_Analysis

References

Cytotoxicity of Halogenated Pyridazinones: A Comparative Analysis of Brominated and Chlorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the cytotoxic effects of brominated versus chlorinated pyridazinones, supported by available experimental data. While direct comparative studies are limited, this document synthesizes findings from separate investigations to offer insights into the potential influence of halogen substitution on the cytotoxic potential of this important class of heterocyclic compounds.

Executive Summary

Pyridazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. This guide focuses on the comparison of chlorinated and brominated pyridazinones, with a particular focus on the well-characterized chlorinated derivative, 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1). The available data indicates that chlorinated pyridazinones exhibit potent cytotoxic activity against a wide range of cancer cell lines. Information on the cytotoxicity of brominated pyridazinones is less comprehensive, precluding a direct, quantitative comparison at this time. However, by examining the data for chlorinated analogues and general principles of halogen substitution in drug design, we can infer potential trends and guide future research in this area.

Quantitative Data on Chlorinated Pyridazinone Cytotoxicity

The cytotoxicity of the chlorinated pyridazinone derivative, Pyr-1, has been extensively evaluated against a panel of human cancer cell lines. The following table summarizes the 50% cytotoxic concentration (CC50) values obtained from these studies.

Cell LineCancer TypeCC50 (µM)[1][2]
CEMLeukemia0.28
HL-60Leukemia0.35
K-562Leukemia0.45
MOLT-4Leukemia0.58
RPMI-8226Myeloma0.62
SRLeukemia0.75
A-549Lung0.52
MDA-MB-231Breast0.65
MDA-MB-468Breast0.82
PANC-1Pancreatic1.10
PC-3Prostate1.25
OVCAR-3Ovarian1.30
SK-MEL-28Melanoma1.50
MCF-10A Non-cancerous Breast Epithelial >10

Table 1: Cytotoxicity of Chlorinated Pyridazinone (Pyr-1) against Human Cancer Cell Lines.

Insights into Brominated Pyridazinone Cytotoxicity

However, research on other halogenated heterocyclic compounds has shown that the substitution of chlorine with bromine can modulate biological activity. In some instances, brominated analogues have demonstrated increased potency. For example, studies on imidazo[4,5-b]pyridines have indicated that substitution with bromine markedly increased the antiproliferative activity.[3] This suggests that brominated pyridazinones could potentially exhibit significant, and possibly enhanced, cytotoxic effects compared to their chlorinated counterparts. Further research is warranted to synthesize and evaluate a series of brominated pyridazinones to establish their cytotoxic profile and enable a direct comparison.

Experimental Protocols

Cytotoxicity Assay (Differential Nuclear Staining - DNS Assay)

The cytotoxic activity of the chlorinated pyridazinone Pyr-1 was determined using the Differential Nuclear Staining (DNS) assay.[1][2]

1. Cell Culture and Treatment:

  • Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of the test compound (e.g., Pyr-1) or vehicle control (DMSO).

2. Incubation:

  • The treated plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Staining:

  • After incubation, the culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS).

  • A staining solution containing Hoechst 33342 and propidium iodide in PBS with 0.5% Triton X-100 was added to each well.

4. Imaging and Analysis:

  • The plates were incubated with the staining solution for 30 minutes in the dark.

  • Images of the stained cells were acquired using an automated fluorescence microscope.

  • The number of viable (blue-stained) and non-viable (red-stained) cells were counted using image analysis software.

5. CC50 Determination:

  • The percentage of cell viability was calculated for each concentration of the test compound relative to the vehicle control.

  • The 50% cytotoxic concentration (CC50) was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G Experimental Workflow: Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Staining and Imaging cluster_3 Data Analysis A Seed cells in 96-well plates B Incubate overnight A->B C Add varying concentrations of test compound B->C D Incubate for 48 hours C->D E Stain with Hoechst 33342 & Propidium Iodide D->E F Acquire fluorescence images E->F G Quantify viable and non-viable cells F->G H Calculate CC50 values G->H

Cytotoxicity Assay Workflow

Putative Signaling Pathway

The chlorinated pyridazinone Pyr-1 has been shown to induce apoptosis in cancer cells.[1][2] This process is often mediated by a complex signaling cascade. A hypothetical pathway illustrating the potential mechanism of action is presented below. It is important to note that the precise molecular targets of many pyridazinone derivatives are still under investigation.

G Hypothetical Apoptosis Signaling Pathway for Pyr-1 cluster_0 Extracellular cluster_1 Cellular Stress cluster_2 Mitochondrial Pathway cluster_3 Apoptosis Execution Pyr1 Chlorinated Pyridazinone (Pyr-1) ROS Reactive Oxygen Species (ROS) Production Pyr1->ROS Proteasome Proteasome Inhibition Pyr1->Proteasome Mito Mitochondrial Dysfunction ROS->Mito Proteasome->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis Induction by Pyr-1

Conclusion

The available evidence strongly supports the potent cytotoxic activity of chlorinated pyridazinones, such as Pyr-1, against a broad range of human cancer cell lines, while exhibiting lower toxicity towards non-cancerous cells. The lack of comprehensive cytotoxic data for brominated pyridazinones currently hinders a direct and quantitative comparison. However, based on structure-activity relationship trends observed in other halogenated heterocyclic compounds, it is plausible that brominated pyridazinones could also possess significant, if not superior, anticancer activity. This highlights a critical knowledge gap and a promising avenue for future research. The synthesis and systematic cytotoxic evaluation of a library of brominated pyridazinone derivatives are essential to fully elucidate the impact of bromine substitution on the therapeutic potential of this versatile scaffold. Such studies will be instrumental in guiding the rational design of next-generation pyridazinone-based anticancer agents.

References

Comparative analysis of the spectral data of pyridazinone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3(2H)-pyridazinone and 4(1H)-pyridazinone, two key heterocyclic isomers. This guide provides a detailed comparison of their NMR, IR, UV-Vis, and mass spectrometry data, supported by experimental protocols and a visual workflow.

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the distinct spectral properties of its isomers, such as 3(2H)-pyridazinone and 4(1H)-pyridazinone, is crucial for their unambiguous identification and characterization in drug discovery and development pipelines. This guide presents a comparative analysis of the key spectral data for these two isomers.

Data Presentation

The following tables summarize the key spectral data for 3(2H)-pyridazinone and 4(1H)-pyridazinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
3(2H)-Pyridazinone DMSO-d₆7.03 (dd, 1H, H5), 7.68 (dd, 1H, H4), 8.05 (dd, 1H, H6), 13.0 (br s, 1H, NH)
4(1H)-Pyridazinone DMSO-d₆7.91 (d, 1H), 8.35 (d, 1H), 9.05 (s, 1H)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)
3(2H)-Pyridazinone DMSO-d₆128.9 (C5), 132.8 (C4), 146.1 (C6), 160.5 (C3, C=O)
4(1H)-Pyridazinone Data in CDCl₃ for derivatives suggests the C=O signal appears around 160-165 ppm. Data for the parent compound in a comparable solvent is not readily available.

Note: Direct comparison of NMR data is most effective when spectra are acquired in the same solvent. The data presented here is based on available literature and may have been recorded under slightly different conditions.

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectral Data

CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
3(2H)-Pyridazinone ~3400-3000 (broad), ~1670 (strong), ~1600-1400N-H stretch, C=O stretch (amide), C=C and C=N stretches
4(1H)-Pyridazinone ~3400-3000 (broad), ~1640 (strong), ~1600-1450N-H stretch, C=O stretch (amide), C=C and C=N stretches
Electronic Spectroscopy

Table 4: Ultraviolet-Visible (UV-Vis) Spectral Data

CompoundSolventλmax (nm)
3(2H)-Pyridazinone Ethanol~210, ~300
4(1H)-Pyridazinone Ethanol~245, ~290
Mass Spectrometry

Table 5: Mass Spectrometry Data

CompoundIonization Method[M]+• or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
3(2H)-Pyridazinone Electron Ionization (EI)9668, 40, 39
4(1H)-Pyridazinone Electron Ionization (EI)9668, 42, 39

Experimental Protocols

Detailed methodologies for the key experiments are provided below to aid in the replication and validation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbon atoms in the pyridazinone isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridazinone isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the pyridazinone isomers.

Methodology:

  • Sample Preparation (Solid):

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the pyridazinone isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the pyridazinone isomer in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the pyridazinone isomers.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small, relatively stable organic molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comparative spectral analysis of pyridazinone isomers.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation synthesis Synthesis of Pyridazinone Isomers purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv ms Mass Spectrometry purification->ms data_comp Data Compilation & Comparison nmr->data_comp ir->data_comp uv->data_comp ms->data_comp struct_elucid Structural Elucidation & Isomer Differentiation data_comp->struct_elucid

Experimental workflow for spectral analysis.

A Comparative Guide to the Stability of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. The stability of these molecules is a critical parameter influencing their shelf-life, formulation, and ultimately, their therapeutic efficacy and safety. Understanding the degradation profile of a lead compound like 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in comparison to its analogs is paramount for lead optimization and drug development. This guide details the forced degradation studies necessary to probe the intrinsic stability of these compounds under various stress conditions.

Comparative Stability Data

A crucial aspect of stability benchmarking is the quantitative comparison of degradation under standardized stress conditions. The following table provides a template for presenting such data. The values presented are hypothetical and serve as an illustration of how experimental results would be summarized.

Table 1: Comparative Stability of this compound and Analogs under Forced Degradation Conditions

Compound IDStructure% Degradation (Acid Hydrolysis)% Degradation (Base Hydrolysis)% Degradation (Oxidative)% Degradation (Photolytic)% Degradation (Thermal)
I This compoundDataDataDataDataData
II 4,5-Dichloro-2-phenylpyridazin-3(2H)-oneDataDataDataDataData
III 2-phenylpyridazin-3(2H)-oneDataDataDataDataData
IV 4,5-Dibromo-2-(4-chlorophenyl)pyridazin-3(2H)-oneDataDataDataDataData

Data in this table is illustrative. Actual values would be obtained from experimental procedures as outlined below.

Experimental Protocols

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are detailed protocols for key experiments.

General Procedure for Forced Degradation Studies

A stock solution of each test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized or diluted as necessary, and analyzed by a validated stability-indicating HPLC method.

Hydrolytic Degradation
  • Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at 0, 2, 4, 8, and 24 hours, neutralized with an equivalent amount of 0.1 M NaOH, and diluted with mobile phase for HPLC analysis.

  • Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at 0, 2, 4, 8, and 24 hours, neutralized with an equivalent amount of 0.1 M HCl, and diluted with mobile phase for HPLC analysis.

  • Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at the same time points as above and diluted for analysis.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). The solution is kept at room temperature for 24 hours, protected from light. Samples are taken at 0, 2, 4, 8, and 24 hours and diluted with mobile phase for immediate HPLC analysis.

Photolytic Degradation

A solution of the compound (e.g., 100 µg/mL) is exposed to a photostability chamber compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample is kept in the dark under the same temperature conditions. Samples are analyzed after the exposure period.

Thermal Degradation

The solid drug substance is placed in a thermostatically controlled oven at 70°C for 48 hours. Samples are taken at 24 and 48 hours, dissolved in a suitable solvent, and analyzed by HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep Prepare Stock Solutions of Analogs acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation (H2O2) prep->oxid photo Photolysis (UV/Vis) prep->photo thermal Thermal Stress prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc data Quantify Degradation & Identify Degradants hplc->data table Comparative Data Table data->table pathway Degradation Pathway Elucidation data->pathway report Stability Report table->report pathway->report

Caption: Workflow for comparative stability testing of pyridazinone analogs.

Potential Degradation Pathways

The pyridazinone core is susceptible to degradation through several pathways. The diagram below illustrates potential transformations of the 2-phenylpyridazin-3(2H)-one backbone under hydrolytic and oxidative stress. The bromine substituents on the target molecule are expected to influence the reactivity of the core.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent This compound hydro_prod1 Ring Opening Product (e.g., γ-keto acid derivative) parent->hydro_prod1 Acid/Base Hydrolysis hydro_prod2 Debrominated Analog parent->hydro_prod2 Reductive Debromination oxi_prod1 N-oxide Derivative parent->oxi_prod1 Oxidation oxi_prod2 Hydroxylated Phenyl Ring parent->oxi_prod2 Oxidation oxi_prod3 Ring Cleavage Products oxi_prod1->oxi_prod3 Further Oxidation

Caption: Potential degradation pathways for a substituted 2-phenylpyridazin-3(2H)-one.

Conclusion

The stability of this compound and its analogs is a multifaceted property that must be systematically evaluated. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to generate critical data for drug development programs. A thorough understanding of how structural modifications affect the stability of the pyridazinone core will enable the rational design of more stable and effective drug candidates.

The Binding Affinity of Pyridazinone Derivatives: An In Silico Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinity of pyridazinone derivatives based on in silico molecular docking studies. The data presented herein, compiled from various scientific publications, highlights the potential of this heterocyclic scaffold against a range of biological targets.

Pyridazinone derivatives are a versatile class of compounds that have attracted significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] In silico molecular docking has emerged as a crucial tool to predict and analyze the binding interactions of these derivatives with their respective protein targets, thereby guiding the development of more potent and selective therapeutic agents.[2] This guide summarizes key findings from comparative in silico analyses, presenting quantitative data on binding affinities and detailing the experimental methodologies employed.

Comparative Binding Affinity of Pyridazinone Derivatives

The following table summarizes the results of various in silico docking studies on pyridazinone derivatives, showcasing their binding affinities against different biological targets.

Target ProteinPyridazinone Derivative(s)Docking SoftwareBinding Affinity/ScoreReference
HIV Reverse Transcriptase6-aryl-pyridazinone and 2-(N-substituted)-6-aryl-pyridazinone derivatives-Good docking scores, with compounds 3a and 3c-h showing notable results.[3]
Various Pathogen ProteinsSubstituted 3-{[4-(3-Chloro-6-oxopyridazin-1(6H)-yl)Phenyl]amino}-5H-[3][4]Oxazolo[3,2-a]Pyrimidin-5-onesAutoDock VinaGood negative values of binding affinity, indicating potential antibacterial activity.[5]
α1-adrenoceptorA series of new pyridazin-3(2H)-one derivativesCatalystLow nanomolar Ki values, with compound 3k showing a Ki of 1.9 nM.[4]
Antifungal, Antibacterial, and Antihelmintic Proteins4,5-Dihydropyridazin-3(2H)-one derivativesPyRx-Virtual Screening ToolMost test compounds showed very good binding affinity scores.[6]
COX-2New pyridazine and pyridazinone derivatives-The most active compounds (3d, 3e, and 4e) had IC50 values of 0.425, 0.519, and 0.356 µM, respectively.[7]
UrokinaseTriazolo-pyridazinone derivatives-Compound 17 showed potent anticancer activity, supported by molecular docking studies.[8]
Epidermal Growth Factor Receptor (EGFR) Kinase6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-2,4,5-trihydropyridazin-3-one derivativesAutoDockAll tested compounds (3a-j) showed significant EGFR kinase inhibitory activities.[9]
Xanthine OxidoreductaseDi/Trisubstituted Pyridazinone DerivativesMolegro Virtual DockerCompounds 5a, 5d, 5g & 5j demonstrated a good selectivity profile and excellent antioxidant activity.[10]
PDE4BPyridazinone derivatives bearing an indole moiety-Systematically exhibited greater percentages of PDE4B inhibition compared to corresponding 4,5-dihydropyridazinones.[11]

Experimental Protocols

The following section details a generalized methodology for the in silico analysis of pyridazinone derivatives, synthesized from the protocols described in the cited literature.

Protein Preparation

The three-dimensional crystal structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB) (126] The protein is then prepared for docking by removing water molecules, co-crystallized ligands, and any other non-essential chemical compounds.[5][6] Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure. The prepared protein is then converted to a suitable file format, such as PDBQT, for use with docking software.[5]

Ligand Preparation

The 2D structures of the pyridazinone derivatives are drawn using chemical drawing software. These structures are then converted to 3D and their energy is minimized using a suitable force field to obtain the most stable conformation.[2]

Molecular Docking

Molecular docking simulations are performed using software such as AutoDock Vina, PyRx, or Molegro Virtual Docker.[5][6][10] The prepared ligands are docked into the active site of the prepared protein. The binding site is typically defined by a grid box that encompasses the active site residues.[5] The docking algorithm then explores various conformations and orientations of the ligand within the binding site to predict the best binding mode.[5]

Analysis of Results

The results of the docking simulation are analyzed to determine the binding affinity, typically reported as a docking score in kcal/mol, where a more negative value indicates a stronger binding affinity.[6] The binding interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also visualized and analyzed to understand the molecular basis of the binding.[4]

Visualizing the In Silico Workflow

The following diagram illustrates a generalized workflow for the comparative in silico analysis of pyridazinone derivatives.

In_Silico_Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, Adding Hydrogens) Docking Molecular Docking (e.g., AutoDock Vina, PyRx) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Ligand_Prep->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

A generalized workflow for in silico analysis.

The signaling pathway below illustrates the mechanism of action of certain pyridazinone derivatives as COX-2 inhibitors, a common target for their anti-inflammatory effects.[13][14][15]

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Physiological Functions COX2->Prostaglandins Inflammatory Response Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Inhibition

Inhibition of the COX-2 signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on the safety data for the closely related compounds 4,5-Dibromo-3(2H)-pyridazinone and 4,5-dibromo-2-(3,4-difluorophenyl)-3(2H)-pyridazinone. It is imperative to consult the specific SDS for your compound once available and to conduct a thorough risk assessment before handling.

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment

Based on available data for similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Hazard CategoryGHS Hazard Statement (Anticipated)Recommended Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants.
Eye Irritation H319: Causes serious eye irritationSafety goggles with side shields or a face shield.[2]
Respiratory Irritation H335: May cause respiratory irritationWork in a well-ventilated area, preferably a chemical fume hood.[1][3]
Ingestion -Do not eat, drink, or smoke when handling this compound.[1]
Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure easy access to an eyewash station and a safety shower.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear a lab coat, closed-toe shoes, and chemical-resistant gloves (nitrile gloves are a suitable option for short-term protection). Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.

3. Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Store in a tightly closed container in a dry, well-ventilated place.[3]

  • Keep away from incompatible materials (strong oxidizing agents should be considered).

Disposal Plan

1. Waste Generation:

  • All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be considered hazardous waste.

2. Waste Collection:

  • Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

3. Disposal Method:

  • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[4]

Experimental Protocol: Safe Handling of this compound

Objective: To provide a step-by-step procedure for the safe handling of this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvent

  • Chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bar (if applicable)

  • Personal Protective Equipment (as specified above)

  • Labeled hazardous waste container

Procedure:

  • Preparation:

    • Don all required PPE before entering the laboratory.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials and equipment.

    • Place a labeled hazardous waste container in the fume hood.

  • Weighing the Compound:

    • Perform all weighing operations inside the chemical fume hood.

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper.

    • Avoid generating dust. If any material is spilled, clean it up immediately following appropriate procedures.

  • Dissolving the Compound:

    • Transfer the weighed compound into a suitable flask or beaker inside the fume hood.

    • Add the desired solvent to the vessel.

    • If necessary, use a magnetic stirrer to aid in dissolution.

    • Keep the container covered as much as possible to prevent the release of vapors.

  • Use in Experiment:

    • Conduct all subsequent experimental steps involving this compound within the chemical fume hood.

  • Post-Experiment:

    • Dispose of all contaminated materials (gloves, weighing paper, pipette tips, etc.) in the designated hazardous waste container.

    • Clean all glassware with an appropriate solvent, and collect the rinsate as hazardous waste.

    • Wipe down the work area within the fume hood.

    • Wash hands thoroughly after removing PPE.

Visualizations

Safe_Handling_Workflow Workflow for Safe Handling and Disposal of this compound A Preparation - Don PPE - Verify Fume Hood B Weighing - Inside Fume Hood - Avoid Dust A->B Proceed to Weighing C Dissolving - In Fume Hood - Keep Covered B->C Transfer for Dissolution D Experimental Use - In Fume Hood C->D Use in Experiment E Waste Collection - Segregate Contaminated Items D->E Generate Waste F Decontamination - Clean Glassware & Work Area D->F After Experiment G Disposal - Licensed Chemical Destruction Plant E->G Dispose of Waste H Post-Handling - Remove PPE - Wash Hands F->H Complete Cleanup

Caption: Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromo-2-phenylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4,5-Dibromo-2-phenylpyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.